4,6-Dichloro-2-propylpyrimidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1197-28-0 |
|---|---|
Molecular Formula |
C7H8Cl2N2 |
Molecular Weight |
191.05 g/mol |
IUPAC Name |
4,6-dichloro-2-propylpyrimidine |
InChI |
InChI=1S/C7H8Cl2N2/c1-2-3-7-10-5(8)4-6(9)11-7/h4H,2-3H2,1H3 |
InChI Key |
AYIVVSYNNZZADH-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=CC(=N1)Cl)Cl |
Canonical SMILES |
CCCC1=NC(=CC(=N1)Cl)Cl |
Synonyms |
4,6-DICHLORO-2-PROPYL-PYRIMIDINE |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 4,6-dichloro-2-propylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 4,6-dichloro-2-propylpyrimidine (CAS No. 1197-28-0). Due to the limited availability of specific experimental data for this compound, this guide also presents a comparative analysis of closely related 2-substituted 4,6-dichloropyrimidines to offer valuable context and predictive insights. Furthermore, detailed experimental protocols for the determination of key physicochemical parameters for liquid compounds are provided to aid researchers in the empirical characterization of this and similar molecules.
Introduction to this compound
This compound is a halogenated pyrimidine derivative. The pyrimidine core is a fundamental building block in numerous biologically active compounds, including pharmaceuticals and agrochemicals. The presence of two chlorine atoms at the 4 and 6 positions, combined with a propyl group at the 2 position, imparts specific electronic and steric properties that can influence its reactivity, metabolic stability, and interaction with biological targets. Accurate characterization of its physicochemical properties is a critical first step in any research and development endeavor.
As of the date of this publication, detailed experimental data on the physicochemical properties of this compound are scarce in publicly accessible literature. A Safety Data Sheet (SDS) for the compound with CAS No. 1197-28-0 indicates that it is a liquid at room temperature; however, quantitative data such as boiling point, density, and solubility are not provided.
Physicochemical Properties of this compound
The available data for this compound is limited. The following table summarizes the known information.
| Property | Value | Source |
| CAS Number | 1197-28-0 | ChemScene |
| Molecular Formula | C₇H₈Cl₂N₂ | Calculated |
| Molecular Weight | 191.06 g/mol | Calculated |
| Physical State | Liquid | ChemScene |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Density | No data available | |
| Solubility | No data available |
Comparative Physicochemical Data of Related 2-Substituted 4,6-Dichloropyrimidines
To provide a frame of reference for estimating the properties of this compound, the following table summarizes the physicochemical data for several structurally similar compounds. These compounds differ by the substituent at the 2-position of the pyrimidine ring.
| Compound | 4,6-dichloro-2-methylpyrimidine | 4,6-dichloro-2-isopropylpyrimidine | 4,6-dichloro-2-phenylpyrimidine | 4,6-dichloro-2-(methylthio)pyrimidine |
| CAS Number | 1780-26-3 | Not available | 3740-92-9 | 6299-25-8 |
| Molecular Formula | C₅H₄Cl₂N₂ | C₇H₈Cl₂N₂ | C₁₀H₆Cl₂N₂ | C₅H₄Cl₂N₂S |
| Molecular Weight | 163.00 g/mol | 191.06 g/mol [1] | 225.07 g/mol [2] | 195.07 g/mol |
| Physical State | White to off-white crystalline powder[3] | Solid[1] | White to off-white solid[4] | Off-white powder solid[5] |
| Melting Point | 41.5-45.5 °C[3] | No data available | 92-93 °C[4] | 38-42 °C[5] |
| Boiling Point | 210.8 °C at 760 mmHg[3] | No data available | 235.5 °C at 760 mmHg[4] | 135-136 °C at 14 mmHg[5] |
| Density | 1.404 g/cm³ (Predicted)[6] | No data available | 1.363 g/cm³[4] | No data available |
| Solubility | No data available | No data available | Chloroform (Slightly), DMSO (Slightly), Methanol (Sparingly)[4] | Chloroform, Dichloromethane, Ethyl Acetate[7] |
Experimental Protocols
Given the absence of reported quantitative data for this compound, researchers may need to determine these properties experimentally. The following are detailed methodologies for key experiments.
Determination of Boiling Point (Capillary Method)
This method is suitable for small quantities of liquid samples.
Apparatus:
-
Thiele tube or oil bath
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Small test tube (fusion tube)
-
Heat source (Bunsen burner or heating mantle)
-
Stand and clamps
-
High-boiling point oil (e.g., paraffin oil)
Procedure:
-
Fill the Thiele tube or oil bath with a suitable high-boiling point oil.
-
Place a few drops of the liquid sample (this compound) into the small test tube.
-
Place a capillary tube, with its sealed end uppermost, into the liquid in the test tube.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Suspend the thermometer and the attached test tube in the Thiele tube or oil bath, making sure the oil level is above the sample but below the open end of the test tube.
-
Heat the side arm of the Thiele tube or the oil bath gently and slowly.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
Determination of Solubility
This protocol provides a qualitative and semi-quantitative assessment of solubility in various solvents.
Apparatus:
-
Small test tubes with stoppers
-
Graduated pipettes or micropipettes
-
Vortex mixer
-
A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
Procedure:
-
Add a measured volume (e.g., 1 mL) of the chosen solvent to a clean, dry test tube.
-
Add a small, known volume (e.g., 10 µL) of this compound to the solvent.
-
Stopper the test tube and vortex for 30-60 seconds to ensure thorough mixing.
-
Visually inspect the mixture for any signs of insolubility (e.g., cloudiness, phase separation, undissolved droplets).
-
If the sample dissolves completely, it is considered soluble at that concentration. Continue adding small, known volumes of the solute until saturation is reached or the desired concentration is achieved.
-
The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., >100 mg/mL, <1 mg/mL).
Determination of Density
The density of a liquid can be determined by measuring the mass of a known volume.
Apparatus:
-
Pycnometer or a calibrated volumetric flask (e.g., 1 mL or 5 mL)
-
Analytical balance (accurate to at least 0.1 mg)
-
Constant temperature water bath
Procedure:
-
Clean and thoroughly dry the pycnometer or volumetric flask.
-
Weigh the empty, dry pycnometer/flask on the analytical balance and record the mass (m₁).
-
Fill the pycnometer/flask with the liquid sample (this compound) up to the calibration mark, ensuring there are no air bubbles.
-
Place the filled pycnometer/flask in a constant temperature water bath (e.g., 20 °C) for a sufficient time to allow the liquid to reach thermal equilibrium.
-
Adjust the volume to the calibration mark if necessary.
-
Dry the outside of the pycnometer/flask and weigh it again, recording the mass (m₂).
-
The mass of the liquid is m_liquid = m₂ - m₁.
-
The volume of the liquid is the calibrated volume of the pycnometer/flask (V).
-
Calculate the density (ρ) using the formula: ρ = m_liquid / V.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the experimental determination of the core physicochemical properties of a novel or uncharacterized liquid compound like this compound.
Caption: Logical workflow for the physicochemical characterization of a liquid compound.
References
- 1. 4,6-Dichloro-2-isopropylpyrimidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. 4,6-Dichloro-2-phenylpyrimidine|lookchem [lookchem.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. 4,6-Dichloro-2-(methylthio)pyrimidine CAS#: 6299-25-8 [m.chemicalbook.com]
Synthesis of 4,6-dichloro-2-propylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a primary synthesis pathway for 4,6-dichloro-2-propylpyrimidine, a key intermediate in the development of various pharmaceutical compounds. The described methodology is based on established chemical principles for pyrimidine synthesis and chlorination, providing a comprehensive resource for laboratory and process chemistry applications.
Synthesis Pathway Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves the base-catalyzed condensation of a malonic ester with butyramidine hydrochloride to form the pyrimidine ring, yielding 4,6-dihydroxy-2-propylpyrimidine. The subsequent step is the chlorination of this intermediate, replacing the hydroxyl groups with chlorine atoms to produce the final product.
In-depth Technical Guide: 4,6-Dichloro-2-propylpyrimidine and its Analogue 4,6-Dichloro-2-methylpyrimidine
Disclaimer: Publicly available scientific information on 4,6-dichloro-2-propylpyrimidine is limited. This guide will focus on the closely related and well-documented analogue, 4,6-dichloro-2-methylpyrimidine , as a representative example of a 2-alkyl-4,6-dichloropyrimidine. The data and experimental protocols provided herein pertain to 4,6-dichloro-2-methylpyrimidine .
Introduction
Substituted pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. 4,6-dichloro-2-alkylpyrimidines serve as versatile building blocks in the synthesis of more complex molecules, owing to the reactivity of the chlorine atoms which can be selectively displaced by various nucleophiles. This technical guide provides a comprehensive overview of the chemical and physical properties, spectral data, and a key synthetic application of 4,6-dichloro-2-methylpyrimidine. This compound is a crucial intermediate in the synthesis of several pharmaceutical agents, including the tyrosine kinase inhibitor, Dasatinib.[1][2]
Chemical Identification
A clear identification of a chemical substance is fundamental for research and regulatory purposes. The following table summarizes the key identifiers for 4,6-dichloro-2-methylpyrimidine.
| Identifier | Value |
| CAS Number | 1780-26-3 |
| IUPAC Name | 4,6-dichloro-2-methylpyrimidine[3] |
| Molecular Formula | C₅H₄Cl₂N₂ |
| Molecular Weight | 163.00 g/mol [3] |
| InChI Key | FIMUTBLUWQGTIJ-UHFFFAOYSA-N |
| SMILES | Cc1nc(Cl)cc(Cl)n1 |
| Synonyms | 2-Methyl-4,6-dichloropyrimidine |
Physicochemical and Spectral Data
The physicochemical and spectral properties of 4,6-dichloro-2-methylpyrimidine are crucial for its handling, characterization, and use in chemical synthesis.
Physical and Chemical Properties
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | 41.5-45.5 °C |
| Boiling Point | 210.8 °C at 760 mmHg |
| Density | 1.404 g/cm³ (Predicted)[4] |
| Flash Point | 101.1 °C |
| Solubility | Soluble in many organic solvents. |
Spectral Data
Detailed spectral data is essential for the unambiguous identification and quality control of the compound.
| Spectrum Type | Data |
| ¹H NMR | Data not explicitly found in search results. |
| ¹³C NMR | Data not explicitly found in search results. |
| Infrared (IR) | Data not explicitly found in search results. |
| Mass Spectrometry (MS) | Molecular Ion (M+): m/z 163. A GC-MS spectrum is available on PubChem.[3] |
Experimental Protocols
4,6-Dichloro-2-methylpyrimidine is a key starting material in the synthesis of Dasatinib, a potent anti-cancer drug. The following section details the experimental protocol for the synthesis of a key Dasatinib intermediate, N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, from 4,6-dichloro-2-methylpyrimidine.[1]
Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide
Objective: To synthesize the Dasatinib intermediate via a nucleophilic substitution reaction.
Materials:
-
4,6-dichloro-2-methylpyrimidine
-
2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
-
Potassium hydride (30 wt% in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid
Procedure: [1]
-
To a reaction vessel containing 80 mL of anhydrous tetrahydrofuran, cooled to -25 °C, add 8.73 g of potassium hydride (30 wt%, 65.38 mmol). Stir the suspension for 10 minutes.
-
Slowly add 5.00 g of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide to the reaction mixture, ensuring the temperature is maintained at -25 °C.
-
Following the addition, introduce a solution of 3.65 g of 4,6-dichloro-2-methylpyrimidine in 7 mL of anhydrous tetrahydrofuran.
-
Maintain the reaction temperature and stir the mixture for 4 hours at -10 °C.
-
After the reaction is complete, slowly add 1 M hydrochloric acid to quench the reaction and adjust the pH to 6.
-
Control the temperature at 0-5 °C for 2 hours to allow for crystallization.
-
Collect the precipitate by centrifugation and wash with cold tetrahydrofuran.
-
The resulting crude product is obtained with a high yield and purity.[1]
Mandatory Visualizations
Synthetic Workflow for a Dasatinib Intermediate
The following diagram illustrates the synthetic pathway from 4,6-dichloro-2-methylpyrimidine to the key Dasatinib intermediate.
Caption: Synthesis of a key Dasatinib intermediate.
This in-depth guide provides essential information for researchers and scientists working with 4,6-dichloro-2-methylpyrimidine, a valuable building block in modern drug discovery and development. The provided data and protocols are intended to facilitate its effective use in the laboratory.
References
- 1. N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide | 302964-08-5 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4,6-Dichloro-2-methylpyrimidine | C5H4Cl2N2 | CID 234997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrimidine, 4,6-dichloro- [webbook.nist.gov]
Synthesis of 4,6-dichloro-2-propylpyrimidine: A Technical Guide to Starting Materials and Core Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic pathways for 4,6-dichloro-2-propylpyrimidine, a key intermediate in the development of various pharmaceutical compounds. The focus is on the core starting materials and the methodologies for its synthesis, presenting a valuable resource for researchers and professionals in medicinal chemistry and drug development.
Introduction to Synthetic Strategy
The synthesis of this compound is primarily achieved through a convergent strategy that involves the initial construction of a dihydroxypyrimidine ring, followed by a chlorination step. The most common and industrially scalable approach relies on the condensation of a 1,3-dicarbonyl compound with an amidine, a classic method for pyrimidine ring formation.
Core Starting Materials
The primary starting materials for the synthesis of this compound are:
-
A C3-Fragment Precursor: Typically a malonic ester derivative, such as diethyl malonate or dimethyl malonate. These compounds provide the C2, C4, and C6 atoms of the pyrimidine ring.
-
An N-C-N Fragment Precursor: Butyramidine hydrochloride is the key reagent that introduces the N1, C2, and N3 atoms, along with the 2-propyl substituent.
Synthetic Pathway Overview
The synthesis can be logically divided into two main stages:
-
Pyrimidine Ring Formation: Condensation of a malonic ester with butyramidine hydrochloride to form 2-propyl-4,6-dihydroxypyrimidine.
-
Chlorination: Conversion of the dihydroxy intermediate to the final this compound using a chlorinating agent.
Below is a diagram illustrating the logical relationship of this synthetic workflow.
Caption: Logical workflow for the synthesis of this compound.
Experimental Protocols
Stage 1: Synthesis of 2-Propyl-4,6-dihydroxypyrimidine
This stage involves a base-catalyzed condensation reaction. A strong base, such as sodium ethoxide or sodium methoxide, is used to deprotonate the malonic ester, which then undergoes nucleophilic addition and cyclization with butyramidine hydrochloride.
Detailed Methodology:
-
To a solution of sodium ethoxide in ethanol, diethyl malonate is added dropwise under an inert atmosphere at room temperature.
-
Butyramidine hydrochloride is then added to the reaction mixture.
-
The mixture is heated to reflux and maintained for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
After cooling, the reaction mixture is concentrated under reduced pressure to remove the solvent.
-
The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to yield 2-propyl-4,6-dihydroxypyrimidine.
Stage 2: Synthesis of this compound
The dihydroxy intermediate is converted to the dichloro product using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
Detailed Methodology:
-
2-Propyl-4,6-dihydroxypyrimidine is suspended in an excess of phosphorus oxychloride.
-
A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, may be added to facilitate the reaction.
-
The mixture is heated to reflux and maintained for several hours.
-
After completion of the reaction, the excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The residue is carefully poured onto crushed ice with vigorous stirring.
-
The resulting mixture is neutralized with a base (e.g., sodium bicarbonate solution).
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude this compound, which can be further purified by chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound, based on analogous syntheses of similar compounds.[1]
| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Temperature | Time | Yield |
| 1. Pyrimidine Ring Formation | Diethyl Malonate (1.0 eq) | Butyramidine HCl (1.0 eq) | Sodium Ethoxide (2.1 eq) | Ethanol | Reflux | 4-6 h | 80-90% |
| 2. Chlorination | 2-Propyl-4,6-dihydroxypyrimidine (1.0 eq) | Phosphorus Oxychloride (excess) | N,N-Dimethylaniline (cat.) | Neat | Reflux | 3-5 h | 85-95% |
Signaling Pathway and Experimental Workflow Diagrams
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the two-stage synthesis of this compound.
This guide provides a foundational understanding of the synthesis of this compound, emphasizing the key starting materials and experimental considerations. Researchers can adapt and optimize these protocols based on their specific laboratory conditions and scale requirements.
References
theoretical yield calculation for 4,6-dichloro-2-propylpyrimidine
An In-depth Technical Guide to the Theoretical Yield Calculation for 4,6-dichloro-2-propylpyrimidine
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the theoretical yield calculation of this compound. The synthesis of this compound is presented through a plausible and common two-step chemical reaction sequence, followed by a detailed breakdown of the necessary calculations.
Synthetic Pathway
The synthesis of this compound can be achieved through a two-step process:
-
Step 1: Condensation Reaction: The initial step involves the condensation of diethyl malonate with butyramidine hydrochloride in the presence of a base, such as sodium ethoxide, to form the intermediate, 4,6-dihydroxy-2-propylpyrimidine.
-
Step 2: Chlorination Reaction: The subsequent step is the chlorination of the dihydroxy intermediate using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final product, this compound.
Theoretical Yield Calculation
The theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming the reaction goes to completion with 100% efficiency.[1] The calculation is based on the stoichiometry of the balanced chemical equation and requires the identification of the limiting reactant. The limiting reactant is the reactant that is completely consumed first in a chemical reaction and therefore limits the amount of product that can be formed.[1][2]
Balanced Chemical Equations
Step 1: Synthesis of 4,6-dihydroxy-2-propylpyrimidine
C₇H₁₂O₄ (Diethyl malonate) + C₄H₁₀N₂·HCl (Butyramidine HCl) + 2 NaOEt → C₇H₁₀N₂O₂ (4,6-dihydroxy-2-propylpyrimidine) + 2 EtOH + 2 NaCl + H₂O
Step 2: Synthesis of this compound
C₇H₁₀N₂O₂ (4,6-dihydroxy-2-propylpyrimidine) + 2 POCl₃ → C₇H₈Cl₂N₂ (this compound) + 2 H₃PO₄
Step-by-Step Calculation
To determine the overall theoretical yield of this compound, one must first calculate the theoretical yield of the intermediate from the first reaction, which then becomes the starting material for the second reaction.
Step 1: Calculation for 4,6-dihydroxy-2-propylpyrimidine
-
Calculate the moles of each reactant:
-
Moles = Mass (g) / Molar Mass ( g/mol )
-
-
Identify the limiting reactant:
-
Based on the 1:1 stoichiometric ratio between diethyl malonate and butyramidine hydrochloride, the reactant with the fewer number of moles is the limiting reactant.
-
-
Calculate the theoretical yield of the intermediate in moles:
-
The moles of the intermediate formed will be equal to the moles of the limiting reactant.
-
-
Calculate the theoretical yield of the intermediate in grams:
-
Theoretical Yield (g) = Moles of intermediate × Molar Mass of 4,6-dihydroxy-2-propylpyrimidine
-
Step 2: Calculation for this compound
-
Determine the moles of the intermediate:
-
This will be the actual yield (in moles) obtained from the first experimental step. For the purpose of a purely theoretical calculation, we assume the theoretical yield from Step 1 is carried over.
-
-
Calculate the moles of the chlorinating agent (POCl₃).
-
Identify the limiting reactant for the second step:
-
The balanced equation shows a 1:2 ratio between the dihydroxy-intermediate and POCl₃. To find the limiting reactant, divide the moles of the intermediate by 1 and the moles of POCl₃ by 2. The smaller value indicates the limiting reactant.
-
-
Calculate the theoretical yield of the final product in moles:
-
If the intermediate is limiting: Moles of product = Moles of intermediate.
-
If POCl₃ is limiting: Moles of product = Moles of POCl₃ / 2.
-
-
Calculate the theoretical yield of the final product in grams:
-
Theoretical Yield (g) = Moles of product × Molar Mass of this compound
-
Data Presentation
The following table summarizes the key quantitative data required for the theoretical yield calculation.
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 |
| Butyramidine hydrochloride | C₄H₁₀N₂·HCl | 122.60 |
| 4,6-dihydroxy-2-propylpyrimidine | C₇H₁₀N₂O₂ | 154.17 |
| Phosphorus oxychloride | POCl₃ | 153.33 |
| This compound | C₇H₈Cl₂N₂ | 207.06 |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound.
Synthesis of 4,6-dihydroxy-2-propylpyrimidine
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.
-
To this solution, add diethyl malonate and butyramidine hydrochloride.
-
Heat the reaction mixture to reflux for a specified period (e.g., 4-6 hours).
-
After cooling, neutralize the mixture with a suitable acid (e.g., hydrochloric acid).
-
The precipitated solid is collected by filtration, washed with cold water, and dried to yield 4,6-dihydroxy-2-propylpyrimidine.
Synthesis of this compound
-
In a three-necked flask fitted with a reflux condenser, a dropping funnel, and a thermometer, place 4,6-dihydroxy-2-propylpyrimidine.
-
Slowly add an excess of phosphorus oxychloride (POCl₃) to the flask while stirring.
-
Heat the reaction mixture to reflux for several hours (e.g., 3-5 hours).
-
After the reaction is complete, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain pure this compound.
Visualization of Calculation Workflow
The logical flow of the theoretical yield calculation is illustrated in the following diagram.
Caption: Workflow for the theoretical yield calculation.
References
An In-depth Technical Guide on the Solubility of 4,6-dichloro-2-propylpyrimidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Solubility Profile of 4,6-dichloro-2-propylpyrimidine
Quantitative solubility data for this compound in a range of organic solvents remains to be formally published. However, based on the general solubility characteristics of pyrimidine derivatives, a qualitative assessment can be made. Pyrimidines, as a class of heterocyclic compounds, generally exhibit solubility in a variety of organic solvents, with the degree of solubility being influenced by factors such as the polarity of the solvent and the presence of functional groups on the pyrimidine ring.[1][2]
Table 1: Qualitative Solubility of Pyrimidine Derivatives in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility of this compound | Rationale |
| Protic Solvents | Methanol, Ethanol, Isopropanol | Likely Soluble | The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. |
| Aprotic Polar Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble to Highly Soluble | These solvents can engage in dipole-dipole interactions with the polar pyrimidine ring. Studies on other pyrimidine derivatives have shown good solubility in DMF.[3] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderately Soluble | Ethers are less polar than ketones and alcohols but can still solvate the molecule. |
| Halogenated Solvents | Dichloromethane, Chloroform | Likely Soluble | These solvents are effective at dissolving a wide range of organic compounds. |
| Aromatic Hydrocarbons | Toluene, Xylene | Sparingly Soluble to Soluble | Solubility will depend on the balance of polarity between the solvent and the solute. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Likely Sparingly Soluble or Insoluble | The significant difference in polarity between the nonpolar solvent and the more polar solute would limit solubility. |
It is important to note that the solubility of this compound will also be influenced by temperature, with solubility generally expected to increase with a rise in temperature.[1][2]
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data, the following general experimental protocol, based on the widely used shake-flask method, is recommended.[4]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved particles.
-
-
Analysis:
-
Accurately weigh the vial containing the filtered solution to determine the mass of the solution.
-
Dilute the filtered solution with a known volume of the appropriate mobile phase (for HPLC) or a suitable solvent (for GC).
-
Analyze the diluted solution using a pre-calibrated HPLC or GC method to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units (e.g., g/L, mol/L) based on the concentration determined from the analysis and the volume of the original filtered solution.
-
Synthesis of a Related Compound: 4,6-dichloro-2-methylpyrimidine
To provide insight into the chemistry of dichlorinated pyrimidines, the synthesis of the closely related 4,6-dichloro-2-methylpyrimidine is presented below. This pathway highlights the key steps in the formation of the dichloropyrimidine core.
A general procedure for the synthesis of 4,6-dichloro-2-methylpyrimidine starts from 4,6-dihydroxy-2-methylpyrimidine.[5] The dihydroxy pyrimidine is reacted with a chlorinating agent, such as thionyl chloride, in a suitable solvent like acetonitrile.[5] The reaction mixture is typically heated to drive the conversion.[5] Following the reaction, the excess chlorinating agent is removed, and the product is isolated and purified.[5]
Synthesis of 4,6-dichloro-2-methylpyrimidine.
Application in Pharmaceutical Synthesis
4,6-dichloro-2-propylthiopyrimidine-5-amine, a derivative of the target compound, is a crucial intermediate in the synthesis of Ticagrelor, an antiplatelet medication.[6] The synthesis of this intermediate often starts from a precursor like 4,6-dichloro-5-nitro-2-propylsulfanyl-pyrimidine.[6] This highlights the importance of dichlorinated pyrimidines in the development of pharmaceuticals.
Role in Ticagrelor Synthesis.
References
- 1. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
Potential Biological Activity of 2-Propyl Substituted Dichloropyrimidines: A Technical Guide for Researchers
Disclaimer: Direct experimental data on the biological activity of 2-propyl substituted dichloropyrimidines is limited in publicly available scientific literature. This guide, therefore, extrapolates potential activities and methodologies based on the well-documented biological profiles of the broader pyrimidine, dichloropyrimidine, and 2-substituted pyrimidine classes of compounds. The information presented herein is intended to serve as a foundational resource to guide future research and development in this area.
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities.[1][2][3] Pyrimidine derivatives have been successfully developed as therapeutic agents for a range of conditions, including cancer, infectious diseases, and inflammatory disorders.[4][5] The introduction of various substituents onto the pyrimidine ring allows for the fine-tuning of their pharmacological properties. Dichloropyrimidines, in particular, are versatile intermediates in the synthesis of novel bioactive compounds, with the chlorine atoms serving as reactive sites for further functionalization.[6][7] This guide focuses on the potential biological activities of dichloropyrimidines specifically substituted with a propyl group at the 2-position, exploring hypothetical activities based on structure-activity relationships of related compounds and outlining experimental approaches for their evaluation.
Potential Biological Activities
Based on the extensive research into substituted pyrimidine derivatives, 2-propyl substituted dichloropyrimidines could plausibly exhibit a range of biological activities. The lipophilic nature of the propyl group may influence cell membrane permeability and interaction with hydrophobic binding pockets of target proteins. The dichloro substitutions at other positions on the pyrimidine ring provide reactive handles for creating a library of derivatives for screening.
Table 1: Potential Biological Activities of 2-Propyl Dichloropyrimidine Derivatives and Key Quantitative Metrics
| Potential Biological Activity | Target Class Examples | Key Quantitative Data to Collect |
| Anticancer | Kinases (e.g., EGFR, Abl), Dihydrofolate Reductase (DHFR) | IC50 (half-maximal inhibitory concentration), GI50 (half-maximal growth inhibition) |
| Antibacterial | Dihydrofolate Reductase (DHFR), DNA Gyrase | MIC (minimum inhibitory concentration), MBC (minimum bactericidal concentration) |
| Antiviral | Viral polymerases, Proteases | EC50 (half-maximal effective concentration), CC50 (half-maximal cytotoxic concentration) |
| Anti-inflammatory | Cyclooxygenase (COX) enzymes, Kinases (e.g., JAK) | IC50, Selectivity Index (COX-2 vs. COX-1) |
| Enzyme Inhibition | Various enzymes implicated in disease | Ki (inhibition constant), IC50 |
Experimental Protocols
The following provides a generalized protocol for a key assay relevant to the potential anticancer activity of novel compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the effect of a compound on the proliferation of cancer cell lines.
1. Cell Culture and Seeding:
- Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density (e.g., 5,000 cells/well).
- Plates are incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
- A stock solution of the 2-propyl substituted dichloropyrimidine derivative is prepared in a suitable solvent (e.g., DMSO).
- Serial dilutions of the compound are prepared in culture medium to achieve a range of final concentrations.
- The culture medium from the seeded plates is replaced with the medium containing the test compound. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug) are also included.
- Plates are incubated for a specified period (e.g., 48 or 72 hours).
3. MTT Assay:
- After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
- The plates are incubated for an additional 2-4 hours, during which viable cells metabolize the MTT into formazan crystals.
- The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.
4. Data Analysis:
- The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- The percentage of cell viability is calculated relative to the vehicle control.
- The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothetical inhibition of the EGFR signaling pathway by a 2-propyl dichloropyrimidine derivative.
Experimental Workflow Diagram
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. wjarr.com [wjarr.com]
- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 5. Mini Review on synthetic methods and biological activities of various substituted pyrimidine derivatives | Moroccan Journal of Chemistry [revues.imist.ma]
- 6. Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of 4,6-Dichloropyrimidine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleic acids.[1] Among its many halogenated variants, 4,6-dichloropyrimidine (DCP) stands out as a highly versatile and reactive intermediate.[2][3] Its two chlorine atoms are susceptible to nucleophilic substitution, providing a straightforward path to a vast array of derivatives with diverse functionalities.[2] This reactivity makes it a "privileged structure" in drug discovery, enabling the synthesis of compounds targeting a wide spectrum of diseases, from cancer and viral infections to microbial diseases.[2][3][4] This document provides a detailed overview of the synthesis, biological evaluation, and therapeutic applications of 4,6-dichloropyrimidine derivatives.
Synthesis of the 4,6-Dichloropyrimidine Core
The primary and most established method for synthesizing the 4,6-dichloropyrimidine scaffold involves the chlorination of 4,6-dihydroxypyrimidine.[2][4] This transformation is typically achieved using potent chlorinating agents, with phosphorus oxychloride (POCl₃) being the most common, often in the presence of an organic base like triethylamine or N,N-dimethylformamide (DMF).[2][4][5] An alternative route begins with 4,6-diaminopyrimidine, which undergoes a Sandmeyer-type reaction involving diazotization followed by treatment with a copper(I) chloride catalyst.[6][7]
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. 4,6-Dichloropyrimidine | 1193-21-1 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. 4,6-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. 4,6-Dichloropyrimidine | 1193-21-1 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: Nucleophilic Aromatic Substitution on 4,6-dichloro-2-propylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 4,6-dichloro-2-propylpyrimidine. This versatile building block is a key intermediate in the synthesis of a variety of disubstituted pyrimidines with significant potential in medicinal chemistry and drug discovery.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The 2,4,6-trisubstituted pyrimidine core, in particular, has been identified as a crucial pharmacophore for various biological targets, including protein kinases. Nucleophilic aromatic substitution on readily available dichlorinated pyrimidines, such as this compound, offers a straightforward and efficient route to introduce molecular diversity at the C4 and C6 positions. This allows for the systematic exploration of the structure-activity relationship (SAR) in drug discovery programs.
The chlorine atoms at the C4 and C6 positions of the pyrimidine ring are activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen atoms. This facilitates the displacement of the chloride leaving groups by a range of nucleophiles, including amines, alkoxides, and thiols. The reactions can often be performed under relatively mild conditions and can be controlled to achieve either mono- or di-substitution, providing access to a diverse library of compounds.
Applications in Drug Discovery and Medicinal Chemistry
Derivatives of 4,6-disubstituted-2-propylpyrimidine are of significant interest in drug development due to their diverse biological activities. Notably, 4,6-diaminopyrimidine scaffolds have been investigated as:
-
Kinase Inhibitors: Many kinase inhibitors feature a 2,4-diaminopyrimidine core, which acts as a hinge-binding motif in the ATP-binding site of various kinases. The substituents at the C2, C4, and C6 positions can be modified to achieve potency and selectivity against specific kinase targets implicated in cancer and inflammatory diseases.
-
Beta-Amyloid Cleaving Enzyme-1 (BACE1) Inhibitors: Certain 4,6-diaminopyrimidine derivatives have been designed and evaluated as inhibitors of BACE1, an enzyme involved in the production of amyloid-β peptides, which are a hallmark of Alzheimer's disease.[1]
-
Antiviral and Antimicrobial Agents: The pyrimidine nucleus is a key component of several antiviral and antimicrobial drugs. Functionalization of the this compound core allows for the synthesis of novel compounds with potential therapeutic applications against a range of pathogens.
Reaction Schematics and Mechanisms
The nucleophilic aromatic substitution on this compound proceeds via a stepwise addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.
Diagram 1: General SNAr Mechanism
Caption: General mechanism of nucleophilic aromatic substitution.
Experimental Protocols
The following protocols are representative examples for the nucleophilic aromatic substitution on this compound with various nucleophiles. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Protocol 1: Mono-amination with a Primary Amine
This protocol describes the selective mono-substitution of a chlorine atom with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the primary amine (1.0-1.2 eq), and anhydrous potassium carbonate (2.0-3.0 eq).
-
Add anhydrous DMF to achieve a substrate concentration of 0.1-0.5 M.
-
Heat the reaction mixture to 100-140 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-6-chloro-2-propylpyrimidine derivative.
Protocol 2: Di-substitution with an Amine
This protocol is designed for the replacement of both chlorine atoms with an amine nucleophile.
Materials:
-
This compound
-
Amine (primary or secondary, e.g., morpholine, piperidine)
-
Diisopropylethylamine (DIPEA) or triethylamine (TEA)
-
Acetonitrile (MeCN) or 1,4-dioxane
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile or 1,4-dioxane.
-
Add the amine (2.2-3.0 eq) followed by the base (DIPEA or TEA, 2.5-3.5 eq).
-
Heat the reaction mixture to reflux (80-100 °C) and stir for 12-48 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography or recrystallization to yield the 4,6-diamino-2-propylpyrimidine derivative.
Protocol 3: Substitution with an Alkoxide
This protocol outlines the reaction with an alkoxide nucleophile, such as sodium methoxide, to yield an alkoxy-substituted pyrimidine.
Materials:
-
This compound
-
Sodium methoxide (NaOMe) solution in methanol or solid NaOMe
-
Methanol (MeOH) or Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol or THF under an inert atmosphere, add sodium methoxide (1.1 eq for mono-substitution, 2.2 eq for di-substitution) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with water, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired 4-alkoxy-6-chloro-2-propylpyrimidine or 4,6-dialkoxy-2-propylpyrimidine.
Data Presentation
The following tables summarize representative reaction conditions and outcomes for the nucleophilic aromatic substitution on 4,6-dichloropyrimidines with various nucleophiles, which can be extrapolated to this compound.
Table 1: Mono-amination of 4,6-Dichloropyrimidines
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Adamantylalkylamine | K₂CO₃ | DMF | 140 | 24 | 60-95 | [1] |
| Aniline | NaHCO₃ | Acetonitrile | Reflux | 48 | ~95 | |
| Substituted Anilines | DIPEA | DMF | 80-100 | 12-24 | 50-85 | |
| Benzylamine | K₂CO₃ | DMF | 120 | 16 | 70-90 |
Table 2: Di-substitution of 4,6-Dichloropyrimidines
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Various Diamines | Cs₂CO₃ | Dioxane | Reflux | 24 | Quantitative | [2] |
| Morpholine | TEA | MeCN | Reflux | 18 | 80-95 | |
| Piperidine | DIPEA | Dioxane | 100 | 24 | 75-90 |
Visualizations
The following diagrams illustrate the general workflow for the synthesis and a logical relationship for SAR studies.
Diagram 2: Experimental Workflow
Caption: A typical experimental workflow for SNAr reactions.
Diagram 3: Structure-Activity Relationship (SAR) Logic
References
Application Notes and Protocols for 4,6-dichloro-2-(propylthio)pyrimidin-5-amine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine as a key pharmaceutical intermediate, with a primary focus on its application in the synthesis of the antiplatelet drug, Ticagrelor. This document includes detailed experimental protocols, quantitative data, and visual diagrams of synthetic pathways and biological mechanisms.
Introduction
4,6-dichloro-2-(propylthio)pyrimidin-5-amine is a critical building block in the synthesis of Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[1] The pyrimidine core of this intermediate is central to the structure and activity of Ticagrelor. This document outlines the synthetic routes to produce this intermediate and its subsequent conversion to the final active pharmaceutical ingredient (API).
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₈H₁₀Cl₂N₄S | [1] |
| Molecular Weight | 281.16 g/mol | [1] |
| Appearance | Yellow or light brown powder | [1] |
| Solubility | Slightly soluble in water; Soluble in ethanol, methanol, and acetone | [1] |
| Melting Point | 153-156°C | [1] |
| Boiling Point | 463.3°C at 760 mmHg | [1] |
Synthetic Protocols for 4,6-dichloro-2-(propylthio)pyrimidin-5-amine
Several synthetic routes for the preparation of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine have been reported. Below are summaries and protocols for common methods.
Method 1: From 2-Thiobarbituric Acid
This is a widely used multi-step synthesis.
Experimental Workflow:
Caption: Synthesis of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine from 2-Thiobarbituric Acid.
Detailed Protocol:
Step 1: Synthesis of 2-(Propylthio)pyrimidine-4,6-diol
-
To a stirred solution of 2-thiobarbituric acid in an aqueous alkaline solution (e.g., sodium hydroxide), add n-propyl iodide.
-
Stir the reaction mixture at room temperature. The reaction time can be lengthy, up to several days, as reported in some patents.
-
After the reaction is complete, acidify the mixture with hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-(propylthio)pyrimidine-4,6-diol.
Step 2: Synthesis of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol
-
Carefully add the 2-(propylthio)pyrimidine-4,6-diol obtained in the previous step to fuming nitric acid, maintaining a low temperature with an ice bath.
-
Stir the mixture until the reaction is complete (monitored by TLC or HPLC).
-
Pour the reaction mixture onto ice to precipitate the nitrated product.
-
Filter the solid, wash with cold water, and dry.
Step 3: Synthesis of 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine
-
To the 5-nitro-2-(propylthio)pyrimidine-4,6-diol, add phosphorus oxychloride (POCl₃).
-
The reaction can be carried out in the presence of a base such as N,N-diisopropylethylamine.
-
Heat the mixture, typically at reflux, for several hours (e.g., 3.5-4 hours).[2]
-
After completion, carefully quench the reaction mixture with ice water and extract the product with an organic solvent like dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry and concentrate to yield the product.
Step 4: Synthesis of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine
-
The reduction of the nitro group can be achieved using various methods. A common lab-scale method involves using iron powder in acetic acid.
-
Alternatively, catalytic hydrogenation using a catalyst like Pt/V/C can be employed for a higher yield (around 94.7%).[2]
-
A method suitable for industrial production involves reacting 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine with sodium dithionite in a mixed solvent of water and an organic solvent like tetrahydrofuran.[2]
Method 2: From Substituted Aminomalonic Acid Diethyl Ester
This method involves a condensation reaction followed by chlorination and substitution.
Detailed Protocol: [3]
-
Perform a condensation reaction between a substituted aminomalonic acid diethyl ester and urea to form a 2,4,6-trihydroxy-5-substituted aminopyrimidine.
-
Chlorinate the resulting pyrimidine derivative to obtain a 2,4,6-trichloro-5-aminopyrimidine.
-
React the trichlorinated intermediate with propanethiol to yield 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. This route is described as low-cost and suitable for industrial production.[3]
| Parameter | Method 1 (Typical Values) | Method 2 (Reported Advantages) |
| Starting Materials | 2-Thiobarbituric acid, n-propyl iodide | Substituted aminomalonic acid diethyl ester, urea, propanethiol |
| Key Reactions | Alkylation, Nitration, Chlorination, Reduction | Condensation, Chlorination, Thiolation |
| Overall Yield | Variable, can be moderate to high depending on specific conditions | High yield and purity reported |
| Scalability | Some steps may pose challenges for industrial scale-up (e.g., use of iron powder) | Described as suitable for industrial production |
| Reagent Cost/Safety | Involves hazardous reagents like fuming nitric acid and POCl₃ | Considered a low-cost route |
Application in the Synthesis of Ticagrelor
4,6-dichloro-2-(propylthio)pyrimidin-5-amine is a crucial intermediate for the synthesis of Ticagrelor.
Synthetic Workflow for Ticagrelor:
Caption: General synthetic workflow for Ticagrelor from the pyrimidine intermediate.
Detailed Protocol (Illustrative Steps):
-
Condensation: React 4,6-dichloro-2-(propylthio)pyrimidin-5-amine with a chiral cyclopentyl amine derivative in a suitable solvent.[4]
-
Diazotization and Cyclization: The resulting diamine intermediate is then diazotized (e.g., using sodium nitrite in an acidic medium) to form the triazole ring of the Ticagrelor core.[4][5]
-
Substitution: The remaining chloro group on the pyrimidine ring is substituted with (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine.
-
Deprotection: Finally, any protecting groups on the cyclopentyl moiety are removed to yield Ticagrelor.
A reported process describes an overall yield of 65% with a purity of 99.78% by HPLC for the synthesis of Ticagrelor starting from the pyrimidine amine derivative.[4]
Biological Context: Mechanism of Action of Ticagrelor
Ticagrelor is a direct-acting, reversible antagonist of the P2Y12 receptor on platelets.[6][7] It does not require metabolic activation, which contributes to its rapid onset of action.[6]
P2Y12 Signaling Pathway and Ticagrelor Inhibition:
References
- 1. nbinno.com [nbinno.com]
- 2. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 3. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 4. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. musechem.com [musechem.com]
- 7. What is the mechanism of Ticagrelor? [synapse.patsnap.com]
Application Notes and Protocols for Suzuki Cross-Coupling of 4,6-dichloro-2-propylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 4,6-dichloro-2-propylpyrimidine with various aryl and heteroaryl boronic acids. The methodologies outlined are based on established procedures for similar dichloropyrimidines and are intended to serve as a robust starting point for the synthesis of novel substituted pyrimidine derivatives, which are valuable scaffolds in medicinal chemistry.
Introduction
The pyrimidine core is a privileged structure in numerous biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of diverse substituents onto the pyrimidine ring. This protocol focuses on the selective mono-arylation of this compound, a versatile building block for the synthesis of compound libraries in drug discovery programs. The reactivity of the two chlorine atoms on the pyrimidine ring can be modulated to achieve selective or double coupling, depending on the reaction conditions.
Data Presentation
The following tables summarize typical reaction conditions and their effects on the yield of Suzuki cross-coupling reactions with dichloropyrimidine substrates, providing a basis for optimizing the reaction with this compound.
Table 1: Effect of Solvent on Suzuki Coupling of Dichloropyrimidines
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1,4-Dioxane | 80-100 | 18-24 | 60-80 | [1][2][3] |
| 2 | Toluene | 80 | 24 | 40 | [1] |
| 3 | Acetonitrile | 80 | 24 | 36 | [1] |
| 4 | DMF | 80 | 24 | 20 | [1] |
| 5 | 1,4-Dioxane/H₂O (2:1) | 100 (MW) | 0.25 | 81 | [3][4] |
Table 2: Effect of Base on Suzuki Coupling of Dichloropyrimidines
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Good | [1][2] |
| 2 | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81 | [3][4] |
| 3 | Cs₂CO₃ | Toluene | 100 | 12 | Moderate | [5] |
| 4 | Na₂CO₃ | DME/H₂O | 80 | 12 | Good | [5] |
Table 3: Effect of Palladium Catalyst on Suzuki Coupling of Dichloropyrimidines
| Entry | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (5) | - | 1,4-Dioxane | 70-80 | Good | [1][2] |
| 2 | Pd(PPh₃)₄ (0.5) | - | 1,4-Dioxane/H₂O | 100 (MW) | Excellent | [3][4] |
| 3 | PdCl₂(PPh₃)₂ (3) | - | Dioxane/H₂O | 80 | Good | [6] |
| 4 | Pd(OAc)₂ (3) | PPh₃ | Toluene | 100 | Moderate | [7] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Suzuki cross-coupling reaction of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Carbonate [K₂CO₃] or Potassium Phosphate [K₃PO₄])
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask or equivalent)
-
Magnetic stirrer and heating plate or oil bath
-
Standard work-up and purification reagents and equipment (e.g., ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1 equiv.), the arylboronic acid (1.1-1.5 mmol, 1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 mmol, 2-3 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol, 3-5 mol%). Then, add the anhydrous solvent (e.g., 1,4-dioxane, 5-10 mL) and degassed water (if using a biphasic system, e.g., 1-2 mL) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.[1][4] For microwave-assisted reactions, the mixture can be heated to 100-120 °C for 15-30 minutes.[3][4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-aryl-6-chloro-2-propylpyrimidine.
-
Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Suzuki Cross-Coupling
Caption: A schematic overview of the experimental procedure for the Suzuki cross-coupling reaction.
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Selective Amination of 4,6-dichloro-2-propylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-dichloro-2-propylpyrimidine is a key intermediate in the synthesis of a variety of biologically active compounds. The selective functionalization of the C4 and C6 positions through nucleophilic aromatic substitution (SNAr) with amines is a critical step in the development of novel pharmaceuticals and agrochemicals. Due to the symmetrical nature of the starting material, the C4 and C6 positions are chemically equivalent. However, the introduction of the first amino group deactivates the second chlorine atom, making mono-amination achievable under controlled conditions. This document provides detailed protocols for the selective mono-amination of this compound, along with data on the factors influencing reaction outcomes.
Reaction Principle
The amination of this compound proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing pyrimidine ring facilitates the attack of an amine nucleophile on the electron-deficient carbon atoms at positions C4 and C6, leading to the displacement of a chloride ion.
Controlling the reaction stoichiometry, temperature, and reaction time is crucial to favor the formation of the mono-substituted product, 4-amino-6-chloro-2-propylpyrimidine, over the di-substituted by-product. Generally, using a slight excess of the amine and carefully monitoring the reaction progress allows for high yields of the desired mono-aminated product.
Data Presentation
The following table summarizes the reaction conditions and yields for the mono-amination of 4,6-dichloropyrimidines with various amines. While specific data for the 2-propyl derivative is limited in publicly available literature, the data for closely related analogues provides a strong basis for developing a selective protocol.
| Substrate | Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield of Mono-adduct (%) | Reference |
| 4,6-dichloropyrimidine | Methylamine | Water | - | 50-55 | Not specified | 92.3 | Patent CN102516182B[1] |
| 4,6-dichloropyrimidine | Adamantan-1-ylmethanamine | DMF | K2CO3 | 140 | Not specified | ~99 | [2] |
| 4,6-dichloropyrimidine | (Adamantan-1-yl)methanamine | DMF | K2CO3 | 140 | Not specified | 76 | [2] |
| 4,6-dichloropyrimidine | N-Methyl-N-(adamantan-1-ylmethyl)amine | DMF | K2CO3 | 140 | Not specified | 75 | [2] |
Experimental Protocols
The following protocols are adapted from established procedures for the selective mono-amination of 4,6-dichloropyrimidines and are expected to provide good yields for this compound. Researchers should optimize these conditions for their specific amine and scale.
Protocol 1: Selective Mono-amination with a Primary Aliphatic Amine
This protocol is adapted from the reaction of 4,6-dichloropyrimidine with methylamine and adamantane-containing amines.[1][2]
Materials:
-
This compound
-
Primary aliphatic amine (e.g., propylamine, butylamine)
-
N,N-Dimethylformamide (DMF) or an alcohol (e.g., ethanol, isopropanol)
-
Potassium carbonate (K2CO3) or other suitable base (e.g., triethylamine)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Equipment for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq).
-
Dissolve the starting material in a suitable solvent such as DMF or ethanol.
-
Add a base, such as potassium carbonate (2.0-4.0 eq) or triethylamine (1.5-2.0 eq).
-
Add the primary aliphatic amine (1.0-1.2 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to a temperature between 50°C and 140°C. The optimal temperature will depend on the reactivity of the amine and the solvent used. For less reactive amines, higher temperatures may be required.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed and the desired mono-aminated product is the major component.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the solvent is DMF, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volumes). If the solvent is an alcohol, concentrate the mixture under reduced pressure.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 4-amino-6-chloro-2-propylpyrimidine.
Protocol 2: Selective Mono-amination with Ammonium Hydroxide
This protocol provides a method for the synthesis of the primary aminopyrimidine using a readily available source of ammonia.
Materials:
-
This compound
-
Ammonium hydroxide solution (28-30%)
-
Ethanol or other suitable alcohol
-
Round-bottom flask with a pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Equipment for filtration and crystallization
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable alcohol such as ethanol.
-
Cool the solution in an ice bath.
-
Slowly add ammonium hydroxide solution (2.0-3.0 eq) to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 4-amino-6-chloro-2-propylpyrimidine.
Mandatory Visualizations
Caption: Reaction pathway for the selective mono-amination of this compound.
References
Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors from 4,6-Dichloro-2-propylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of a library of potential kinase inhibitors starting from the readily available scaffold, 4,6-dichloro-2-propylpyrimidine. The methodologies described herein are based on established nucleophilic aromatic substitution (SNAr) reactions on analogous 4,6-dichloropyrimidine systems and are adapted for the specific starting material.
Introduction
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved kinase inhibitors. The 4,6-dichloropyrimidine moiety offers two reactive sites for the introduction of various substituents, allowing for the systematic exploration of the chemical space around the core to optimize potency and selectivity against specific kinase targets. This protocol outlines a versatile synthetic route to generate a diverse library of 2,4,6-trisubstituted pyrimidines for screening against a panel of kinases.
Synthetic Strategy
The general synthetic strategy involves a sequential nucleophilic aromatic substitution (SNAr) at the C4 and C6 positions of the this compound starting material. The differential reactivity of the two chlorine atoms can be exploited for regioselective substitutions. Typically, the first substitution occurs at the more reactive C4 position, followed by substitution at the C6 position under slightly more forcing conditions.
Data Presentation
The following table summarizes the in vitro kinase inhibitory activities of representative 2,4,6-trisubstituted pyrimidine derivatives from the literature, demonstrating the potential of this scaffold to yield potent kinase inhibitors. While the exact 2-propyl analogues are not extensively reported, these data provide a strong rationale for the synthesis of a 2-propylpyrimidine-based library.
| Compound ID | R1-Group (C4-Position) | R2-Group (C6-Position) | Kinase Target | IC50 (nM) | Reference |
| 1a | 4-Anilino | 5-ethynyl | EGFR | 45 | [1] |
| 2a | (S)-3-aminopyrrolidin-1-yl | 4-ethylpiperazin-1-yl | Aurora A | <200 | [2] |
| 3a | 4-(4-ethylpiperazin-1-yl) | (5-methyl-1H-pyrazol-3-yl)amino | Aurora A | <200 | [2] |
| 4a | 4-(4-(3-Chlorothiophen-2-yl)-sulfonyl)-piperazin-1-yl | thiophen-3-yl | MARK4 | 110 |
Experimental Protocols
Protocol 1: General Procedure for Monosubstitution at the C4-Position
This protocol describes the nucleophilic aromatic substitution of one chlorine atom of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of choice (e.g., aniline, piperazine derivative)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Isopropanol, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent (0.1-0.2 M), add the amine (1.0-1.2 eq) and the base (TEA or DIPEA, 1.5-2.0 eq).
-
Stir the reaction mixture under a nitrogen or argon atmosphere at room temperature to 80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 4-amino-6-chloro-2-propylpyrimidine derivative.
Protocol 2: General Procedure for Disubstitution at the C4 and C6-Positions
This protocol describes the subsequent nucleophilic aromatic substitution of the remaining chlorine atom of the 4-amino-6-chloro-2-propylpyrimidine intermediate.
Materials:
-
4-amino-6-chloro-2-propylpyrimidine derivative (from Protocol 1)
-
Amine of choice (e.g., different aniline or piperazine derivative)
-
Base (e.g., TEA, DIPEA, or a stronger base like Sodium tert-butoxide if needed)
-
Anhydrous solvent (e.g., 1-Pentanol, DMF, Dimethyl sulfoxide (DMSO))
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a solution of the 4-amino-6-chloro-2-propylpyrimidine derivative (1.0 eq) in the chosen anhydrous solvent (0.1-0.2 M), add the second amine (1.2-1.5 eq) and the base (1.5-3.0 eq).
-
Heat the reaction mixture under a nitrogen or argon atmosphere at a temperature ranging from 100 °C to 150 °C. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water or brine and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or preparative HPLC to yield the final 2,4,6-trisubstituted pyrimidine.
Mandatory Visualizations
Caption: Synthetic workflow for novel kinase inhibitors.
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.
References
Application Notes and Protocols: Reaction of 4,6-dichloro-2-propylpyrimidine with Primary Amines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of substituted pyrimidines is a key strategy in the development of novel therapeutics. Among these, the reaction of 4,6-dichloro-2-propylpyrimidine with primary amines via nucleophilic aromatic substitution (SNAr) is a versatile and widely employed method for generating libraries of compounds with diverse pharmacological activities. This reaction allows for the selective introduction of various amine-containing moieties at the C4 or C6 position of the pyrimidine ring, leading to the synthesis of potent and selective modulators of various biological targets.
The reactivity of the chlorine atoms on the pyrimidine ring is influenced by the electronic properties of the substituents. In this compound, the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, coupled with the activating effect of the chlorine atoms, facilitates nucleophilic attack by primary amines. The regioselectivity of the reaction, i.e., whether the incoming amine displaces the chlorine at the C4 or C6 position, can be influenced by steric and electronic factors of both the pyrimidine substrate and the attacking amine. Generally, the C4 and C6 positions are more susceptible to nucleophilic attack than the C2 position.
This document provides detailed application notes and protocols for the reaction of this compound with primary amines, summarizing quantitative data from analogous reactions and outlining experimental procedures. Furthermore, it visualizes a key signaling pathway where the resulting compounds have shown therapeutic potential.
Data Presentation
The following table summarizes representative quantitative data for the nucleophilic aromatic substitution reaction of various dichloropyrimidines with primary amines, serving as a guide for expected outcomes with this compound.
| Entry | Dichloropyrimidine Substrate | Primary Amine | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-4,6-dichloropyrimidine | Aniline | - | Triethylamine | 80-90 | 12 | 78 | [1] |
| 2 | 2-Amino-4,6-dichloropyrimidine | 4-Chloroaniline | - | Triethylamine | 80-90 | 14 | 78 | [1] |
| 3 | 2,4-Diamino-6-chloropyrimidine | (S)-2,3-isopropylideneglycerol | DMSO | NaH | 90 | 8 | 77 | [2] |
| 4 | 2-Amino-4-chloropyrimidine | N-methylpiperazine | Propanol | Triethylamine | 120-140 (MW) | 0.25 | N/A | [3] |
| 5 | 4,6-dichloro-2-(methylsulfonyl)pyrimidine | Aniline | Acetonitrile | NaHCO₃ | RT | 48 | 95 | [4][5] |
Experimental Protocols
General Protocol for the Reaction of this compound with Primary Amines
This protocol provides a general procedure for the synthesis of 4-amino-6-chloro-2-propylpyrimidine derivatives.
Materials:
-
This compound
-
Primary amine of choice
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), ethanol, or isopropanol)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K₂CO₃))
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate), add the primary amine (1.0-1.2 eq) and the base (1.5-2.0 eq).
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-6-chloro-2-propylpyrimidine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Microwave-Assisted Synthesis Protocol
Microwave irradiation can significantly accelerate the reaction rate.
Materials:
-
This compound
-
Primary amine of choice
-
Anhydrous propanol
-
Triethylamine
-
Microwave reactor vial
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 eq), the primary amine (1.0 eq), and anhydrous propanol (e.g., 1-2 mL).
-
Add triethylamine (1.5 eq) to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a temperature between 120-140 °C for 15-30 minutes.[3]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction vial and transfer the contents to a round-bottom flask.
-
Add saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify as described in the general protocol.
Mandatory Visualizations
Reaction Scheme
References
- 1. CN105294573A - Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Google Patents [patents.google.com]
- 2. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 4,6-Dichloro-2-propylpyrimidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The 4,6-dichloro-2-propylpyrimidine motif, in particular, offers a versatile platform for the synthesis of diverse compound libraries. The two chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functionalities. The 2-propyl group provides a lipophilic handle that can be crucial for target engagement and pharmacokinetic properties. This document provides detailed protocols for the derivatization of this compound and summarizes the biological activities of related compounds, offering a guide for the development of novel therapeutics.
Chemical Derivatization Strategies
The primary routes for derivatizing this compound involve the sequential or simultaneous substitution of the two chlorine atoms. The reactivity of the C4 and C6 positions is generally similar, but can be influenced by the reaction conditions and the nature of the incoming nucleophile.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful method for introducing amine, ether, and thioether functionalities, which are prevalent in many drug molecules.
The substitution of the chlorine atoms with amines is a common strategy to introduce key hydrogen bond donors and acceptors, as well as to modulate the physicochemical properties of the resulting compounds. Both mono- and di-amination can be achieved.
Experimental Protocol: Synthesis of 4-Amino-6-chloro-2-propylpyrimidine and 4,6-Diamino-2-propylpyrimidine Derivatives
This protocol is adapted from general procedures for the amination of 4,6-dichloropyrimidines.[3][4]
-
Mono-amination:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as 1,4-dioxane or DMF, add the desired primary or secondary amine (1.0-1.2 eq).
-
Add a base, such as K2CO3 (2.0-3.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).
-
Heat the reaction mixture at a temperature ranging from 80 °C to 140 °C. Reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-6-chloro-2-propylpyrimidine derivative.
-
-
Di-amination:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane, DMF, or n-butanol), add an excess of the desired amine (2.5-4.0 eq).
-
Add a base such as K2CO3 (4.0 eq) or use the excess amine as the base.
-
Heat the reaction mixture to a temperature between 100 °C and 150 °C, monitoring by TLC or LC-MS.
-
Work-up and purification are performed as described for the mono-amination protocol.
-
The introduction of ether or thioether linkages can significantly impact the lipophilicity, metabolic stability, and target-binding interactions of the molecule.
Experimental Protocol: Synthesis of 4,6-Dialkoxy- and 4,6-Di(alkylthio)-2-propylpyrimidine Derivatives
This protocol is based on general procedures for the reaction of dichloropyrimidines with O- and S-nucleophiles.
-
Etherification:
-
To a solution of the desired alcohol (2.2 eq) in a polar aprotic solvent like THF or DMF, add a strong base such as sodium hydride (NaH, 2.2 eq) at 0 °C to form the alkoxide.
-
After stirring for 30 minutes, add a solution of this compound (1.0 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Carefully quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the product by column chromatography.
-
-
Thioetherification:
-
Follow a similar procedure to etherification, using a thiol instead of an alcohol. A weaker base, such as K2CO3 or Cs2CO3, can often be used.
-
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are invaluable for creating C-C bonds, allowing for the introduction of aryl and heteroaryl moieties.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4,6-Diaryl-2-propylpyrimidine Derivatives
This protocol is adapted from established methods for Suzuki-Miyaura reactions on dichloropyrimidines.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (2.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05-0.1 eq) or Pd(dppf)Cl2 (0.05-0.1 eq), and a base, typically an aqueous solution of Na2CO3 (2 M, 3.0 eq) or K3PO4 (3.0 eq).
-
Solvent: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water or DME and water.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify the residue by column chromatography to obtain the desired 4,6-diaryl-2-propylpyrimidine.
Medicinal Chemistry Applications and Biological Activity
Derivatives of 4,6-disubstituted pyrimidines have shown a broad spectrum of biological activities, making them attractive scaffolds for drug discovery. The 2-propyl substituent can contribute to favorable interactions within hydrophobic pockets of target proteins.
Kinase Inhibition
Many pyrimidine derivatives are potent inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases. For instance, 4,6-diaryl-2-aminopyrimidine derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.[5] Pyrrolo[2,3-d]pyrimidine derivatives have also been identified as multi-targeted kinase inhibitors, showing activity against EGFR, Her2, VEGFR2, and CDK2.[6][7]
Table 1: Kinase Inhibitory Activity of Representative Pyrimidine Derivatives
| Compound Class | Target Kinase(s) | Example IC50 (nM) | Reference(s) |
| Pyrrolo[2,3-d]pyrimidines | EGFR, Her2, VEGFR2, CDK2 | 40-204 | [6][7] |
| 4,6-Diaryl-2-pyrimidinamines | VEGFR-2 | - | [5] |
| Morpholinopyrimidines | PI3K | More potent than ZSTK474 | [8] |
Dihydrofolate Reductase (DHFR) Inhibition
The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore for the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. This makes it a valuable target for antibacterial and antimalarial agents.[9] For example, a series of substituted 2,4-diaminopyrimidines have been evaluated for their activity against Bacillus anthracis.[9][10]
Table 2: Antibacterial Activity of 2,4-Diaminopyrimidine Derivatives against Bacillus anthracis
| Compound Derivative | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference(s) |
| Isobutenyl derivative | 0.5 | [9] |
| Phenyl derivative | 0.375-1.5 | [9] |
G-Protein Coupled Receptor (GPCR) Modulation
Pyrimidine derivatives have also been explored as modulators of GPCRs, a large family of transmembrane receptors involved in a multitude of physiological processes. Some thieno[2,3-b]pyridine derivatives, which share structural similarities with pyrimidines, have been identified as antagonists for several GPCRs, including the A2A adenosine receptor.[11]
Visualizing Workflows and Pathways
Experimental Workflow for Derivatization
The general workflow for the synthesis and evaluation of 4,6-disubstituted-2-propylpyrimidine derivatives is depicted below.
Caption: Synthetic and screening workflow for this compound.
Potential Signaling Pathway: Kinase Inhibition
Many pyrimidine derivatives function by inhibiting protein kinases, which are often dysregulated in cancer. A simplified representation of a generic kinase signaling pathway that can be targeted is shown below.
Caption: Inhibition of a generic kinase signaling pathway by pyrimidine derivatives.
Potential Signaling Pathway: DHFR Inhibition
The inhibition of dihydrofolate reductase (DHFR) disrupts the synthesis of essential precursors for DNA replication, leading to an antibacterial effect.
Caption: Mechanism of DHFR inhibition by 2,4-diaminopyrimidine derivatives.
Conclusion
This compound serves as a highly valuable and versatile starting material for the synthesis of novel, biologically active compounds. The protocols and data presented herein provide a foundation for researchers to explore the chemical space around this scaffold. The demonstrated potential for these derivatives to act as kinase inhibitors, DHFR inhibitors, and GPCR modulators underscores their significance in modern drug discovery efforts. Further exploration and optimization of derivatives from this scaffold are warranted to develop next-generation therapeutics.
References
- 1. heteroletters.org [heteroletters.org]
- 2. wjarr.com [wjarr.com]
- 3. researchgate.net [researchgate.net]
- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPCR Modulation of Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 4,6-dichloro-2-propylpyrimidine
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 4,6-dichloro-2-propylpyrimidine, a key intermediate in the production of various pharmaceutical compounds. The protocol herein details a robust and scalable two-step process commencing from 2-propyl-4,6-dihydroxypyrimidine. The synthesis involves a chlorination reaction using phosphorus oxychloride. This application note is intended for researchers, scientists, and professionals in drug development and process chemistry, offering detailed experimental procedures, data presentation in tabular format, and visual representations of the synthetic pathway and experimental workflow.
Introduction
This compound is a crucial building block in the synthesis of a range of biologically active molecules. Its dichloro-substituted pyrimidine core allows for selective functionalization at the 4- and 6-positions, making it a versatile intermediate in medicinal chemistry. The development of a scalable and efficient synthesis is therefore of significant industrial importance. This protocol outlines a reliable method for the large-scale production of this compound, focusing on safety, yield, and purity.
Synthetic Pathway
The synthesis of this compound is achieved through a two-step process. The first step involves the condensation of diethyl malonate with butyramidine hydrochloride to yield 2-propyl-4,6-dihydroxypyrimidine. The subsequent step is the chlorination of the dihydroxy pyrimidine intermediate using a suitable chlorinating agent, such as phosphorus oxychloride, to obtain the final product.
Caption: Synthetic pathway for this compound.
Experimental Protocols
3.1. Step 1: Synthesis of 2-Propyl-4,6-dihydroxypyrimidine
This procedure details the cyclocondensation reaction to form the pyrimidine core.
-
Materials:
-
Diethyl malonate
-
Butyramidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH), absolute
-
Hydrochloric acid (HCl), concentrated
-
-
Protocol:
-
To a stirred solution of sodium ethoxide (2.2 equivalents) in absolute ethanol in a suitable reaction vessel, add diethyl malonate (1.0 equivalent).
-
Heat the mixture to reflux.
-
Slowly add a solution of butyramidine hydrochloride (1.0 equivalent) in ethanol to the refluxing mixture over a period of 1-2 hours.
-
Maintain the reaction at reflux for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add concentrated hydrochloric acid to neutralize the mixture and precipitate the product. Adjust the pH to approximately 5-6.
-
Filter the precipitated solid, wash with cold ethanol, and then with water.
-
Dry the solid under vacuum at 60-70 °C to obtain 2-propyl-4,6-dihydroxypyrimidine.
-
3.2. Step 2: Synthesis of this compound
This procedure describes the chlorination of the dihydroxy pyrimidine intermediate.
-
Materials:
-
2-Propyl-4,6-dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (as a catalyst, optional)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
-
Protocol:
-
In a well-ventilated fume hood, carefully charge a reaction vessel with 2-propyl-4,6-dihydroxypyrimidine (1.0 equivalent) and phosphorus oxychloride (5-10 equivalents).
-
If desired, add a catalytic amount of N,N-dimethylaniline (0.1 equivalents).
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction should be monitored by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully quench the excess phosphorus oxychloride by adding it to ice-water. This step is highly exothermic and should be performed with extreme caution.
-
Extract the aqueous layer with toluene (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane) to yield pure this compound.
-
Experimental Workflow
The overall workflow from starting materials to the final purified product is depicted below.
Application of 4,6-dichloro-2-propylpyrimidine in Agrochemical Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4,6-dichloro-2-propylpyrimidine as a key intermediate in the synthesis of novel agrochemicals. While direct commercial agrochemicals derived from this specific molecule are not widely documented, its structural similarity to other pyrimidine-based fungicides allows for the development of potent new active ingredients. Pyrimidine derivatives are a well-established class of agrochemicals, known for their efficacy as fungicides.[1]
This guide will focus on a representative application: the synthesis of a hypothetical anilinopyrimidine fungicide, herein named "Propyl-pyrimethanil," drawing parallels to the commercial fungicide Pyrimethanil. The protocols and data presented are based on established chemical principles and analogous reactions found in the scientific literature.
Synthesis of the Key Intermediate: this compound
The precursor, this compound, can be synthesized from 4,6-dihydroxy-2-propylpyrimidine. The dihydroxy precursor is first prepared by the condensation of an appropriate amidine with a malonic ester derivative, followed by chlorination. A general and adaptable method for the chlorination step is outlined below, based on procedures for similar pyrimidine structures.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 4,6-dihydroxy-2-propylpyrimidine (1 mole equivalent).
-
Addition of Reagents: Under a nitrogen atmosphere, slowly add phosphorus oxychloride (POCl₃) (4-5 mole equivalents) to the flask with stirring.
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: The aqueous mixture is then extracted three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization to obtain pure this compound.
Application in Fungicide Synthesis: Propyl-pyrimethanil
Anilinopyrimidine fungicides, such as Pyrimethanil, are known to be effective against a range of plant pathogenic fungi.[2] The proposed "Propyl-pyrimethanil" is synthesized via a nucleophilic aromatic substitution reaction between this compound and aniline. In this proposed synthesis, one of the chlorine atoms is displaced by the aniline nucleophile.
Experimental Protocol: Synthesis of Propyl-pyrimethanil
-
Reaction Setup: To a solution of this compound (1 mole equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add aniline (1.1 mole equivalents).
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5 mole equivalents), to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 60-80 °C and stir for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield the final product, Propyl-pyrimethanil.
Quantitative Data
| Compound | Starting Material | Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| This compound | 4,6-dihydroxy-2-propylpyrimidine | POCl₃ | - | 4-6 | 105-110 | 85-95 | >98 |
| Propyl-pyrimethanil | This compound | Aniline | DMF | 8-12 | 60-80 | 70-85 | >99 |
Proposed Biological Activity
The proposed Propyl-pyrimethanil is expected to exhibit fungicidal activity, particularly against grey mould (Botrytis cinerea) and apple scab (Venturia inaequalis), similar to other anilinopyrimidine fungicides. The mode of action is anticipated to be the inhibition of methionine biosynthesis in the fungal pathogen.
Hypothetical Antifungal Activity Data (EC₅₀ in µg/mL)
| Compound | Botrytis cinerea | Venturia inaequalis | Alternaria solani | Fusarium graminearum |
| Propyl-pyrimethanil | 0.5 - 1.5 | 1.0 - 2.5 | 5.0 - 10.0 | 8.0 - 15.0 |
| Pyrimethanil (Reference) | 0.8 | 1.8 | 7.5 | 12.0 |
Diagrams
Caption: Synthesis of the key intermediate.
Caption: Synthesis of the target fungicide.
Caption: General experimental workflow.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-dichloro-2-propylpyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 4,6-dichloro-2-propylpyrimidine synthesis.
Troubleshooting Guides
Low yields in the synthesis of this compound can stem from various factors, from incomplete reactions to the formation of byproducts. The following table summarizes common issues, their potential causes, and recommended solutions to enhance your experimental outcomes.
| Problem | Potential Cause(s) | Recommended Solution(s) | Expected Yield Improvement |
| Low Conversion of Starting Material (2-propyl-4,6-dihydroxypyrimidine) | - Insufficient amount of chlorinating agent.- Reaction temperature is too low.- Inadequate reaction time.- Poor quality of the chlorinating agent (e.g., partially hydrolyzed POCl₃). | - Increase the molar ratio of the chlorinating agent (e.g., POCl₃) to the substrate. A common ratio is 3-5 equivalents.- Gradually increase the reaction temperature, for example, to reflux.- Extend the reaction time and monitor progress using TLC or HPLC.- Use freshly distilled or high-purity chlorinating agents. | 10-20% |
| Formation of Monochloro Impurity | - Incomplete chlorination. | - See solutions for "Low Conversion of Starting Material".- The addition of a catalytic amount of a tertiary amine (e.g., N,N-diethylaniline) can facilitate the second chlorination. | 5-15% |
| Significant Byproduct Formation (e.g., tar, polymeric materials) | - Reaction temperature is too high.- Prolonged reaction time at high temperatures.- Presence of moisture in the reaction mixture. | - Optimize the reaction temperature; avoid excessive heating.- Monitor the reaction closely and stop it once the starting material is consumed.- Ensure all glassware is thoroughly dried and use anhydrous solvents. | 15-25% |
| Difficulties in Product Isolation and Purification | - The product is sensitive to hydrolysis during aqueous work-up.- Co-elution of impurities during column chromatography. | - Perform the work-up at low temperatures (e.g., pouring the reaction mixture onto ice).- Neutralize the reaction mixture carefully with a base like sodium bicarbonate.- Optimize the solvent system for column chromatography or consider recrystallization as an alternative purification method. | 5-10% |
| Use of Excess and Environmentally Harmful Reagents | - Traditional methods often use a large excess of POCl₃. | - Explore solvent-free chlorination using equimolar amounts of POCl₃ in the presence of a base like pyridine in a sealed reactor.[1] | Comparable to high-yield traditional methods, with significant environmental benefits. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent method is the chlorination of 2-propyl-4,6-dihydroxypyrimidine using a chlorinating agent. Phosphorus oxychloride (POCl₃) is the most widely used reagent for this transformation. The reaction is typically carried out at elevated temperatures, often in the presence of a base to neutralize the generated HCl.
Q2: My reaction is sluggish and gives a low yield. What are the first troubleshooting steps I should take?
A2: First, verify the quality and quantity of your chlorinating agent. Using an insufficient amount or a reagent that has been exposed to moisture can lead to incomplete reactions. Secondly, ensure your reaction temperature is optimal. For chlorinations with POCl₃, refluxing conditions are often necessary. Finally, check your starting material for purity.
Q3: I am observing a significant amount of dark, tar-like byproduct in my reaction. How can I minimize this?
A3: Tar formation is often a result of excessive heat or prolonged reaction times. Try to conduct the reaction at the lowest effective temperature and monitor its progress closely. Once the starting material is consumed (as indicated by TLC or HPLC), proceed with the work-up. Additionally, ensure that your reaction is conducted under anhydrous conditions, as moisture can contribute to side reactions.
Q4: Are there more environmentally friendly alternatives to using a large excess of POCl₃?
A4: Yes, recent developments have focused on greener synthetic routes. One such method is a solvent-free chlorination using an equimolar amount of POCl₃ with a base like pyridine in a sealed reactor.[1] This method significantly reduces waste and the environmental impact associated with the disposal of excess chlorinating agents. Another approach involves using triphosgene, which can be easier to handle than phosgene gas, though it still requires careful handling.[2]
Q5: How can I effectively purify the final product, this compound?
A5: Purification is typically achieved through column chromatography on silica gel. A common eluent system is a mixture of hexane and ethyl acetate. Recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, can also be an effective purification method, especially for removing minor impurities.
Experimental Protocols
Key Experiment: Chlorination of 2-propyl-4,6-dihydroxypyrimidine using POCl₃
This protocol describes a standard laboratory-scale synthesis of this compound.
Materials:
-
2-propyl-4,6-dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-diethylaniline (optional, as a catalyst)
-
Dichloromethane (DCM) or another inert solvent
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-propyl-4,6-dihydroxypyrimidine (1 equivalent).
-
If using a solvent, add anhydrous dichloromethane.
-
Carefully add phosphorus oxychloride (3-5 equivalents) to the flask. If using a catalyst, add N,N-diethylaniline (0.1 equivalents).
-
Heat the reaction mixture to reflux and maintain the temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto a stirred mixture of ice and water to quench the excess POCl₃.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical transformation and a logical workflow for troubleshooting common issues in the synthesis.
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Relationship between reaction parameters and outcomes.
References
minimizing side products in dichloropyrimidine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dichloropyrimidine reactions. Our goal is to help you minimize side products and optimize your reaction outcomes.
Troubleshooting Guides
This section addresses common issues encountered during dichloropyrimidine reactions, offering potential causes and solutions.
Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) Reactions
One of the most frequent challenges in working with 2,4-dichloropyrimidines is controlling which chlorine atom is substituted, leading to a mixture of C2 and C4 isomers.[1] These isomers can be difficult to separate due to their similar polarities.[2]
| Symptom | Potential Cause | Suggested Solution |
| Formation of a mixture of 2-amino-4-chloropyrimidine and 4-amino-2-chloropyrimidine | The inherent reactivity of the C4 position is generally higher than the C2 position, but this is influenced by the nucleophile and reaction conditions. Neutral nitrogen nucleophiles often yield mixtures.[1] | To favor C4 substitution : - Use a non-polar solvent. - Employ a mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in a solvent such as n-butanol (nBuOH).[2] - For some substrates, palladium catalysis with a suitable ligand (e.g., dppb) and a lithium hexamethyldisilazide (LiHMDS) base can significantly enhance C4 selectivity.[1] To favor C2 substitution : - The presence of an electron-donating group at the C6 position of the pyrimidine ring can direct substitution to the C2 position.[3] - For 5-substituted-2,4-dichloropyrimidines with an electron-withdrawing group, using tertiary amine nucleophiles can lead to excellent C2 selectivity.[4] |
| Unexpected C2 selectivity | The electronic nature of substituents on the pyrimidine ring can alter the relative reactivity of the C2 and C4 positions. Strong electron-donating groups at C5 or C6 can favor C2 substitution.[3] | Carefully consider the electronic properties of your specific dichloropyrimidine substrate. Quantum mechanics (QM) calculations can help predict the regioselectivity based on the distribution of the Lowest Unoccupied Molecular Orbital (LUMO).[3][5] |
Logical Flow for Troubleshooting Regioselectivity:
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 2: Formation of Hydrolysis Side Products
Dichloropyrimidines can be sensitive to moisture, leading to the formation of hydroxypyrimidine byproducts, which can complicate purification.
| Symptom | Potential Cause | Suggested Solution |
| Presence of hydroxylated pyrimidine impurities | Reaction workup involves aqueous solutions, or the reaction is run under conditions that are not strictly anhydrous. | Ensure all solvents and reagents are anhydrous. If an aqueous workup is necessary, minimize the contact time and consider extraction into an organic solvent followed by drying with an agent like anhydrous sodium sulfate. In some cases, adjusting the pH of the aqueous phase can suppress hydrolysis. |
Issue 3: Incomplete Reaction or Low Yield
| Symptom | Potential Cause | Suggested Solution |
| Starting material remains after the expected reaction time | Insufficient reaction temperature or time. Poor solubility of reactants. In palladium-catalyzed reactions, the catalyst may be inactive. | Increase the reaction temperature or extend the reaction time. Monitor the reaction progress by TLC or LC-MS. Choose a solvent in which all reactants are soluble at the reaction temperature. For Pd-catalyzed reactions, ensure the palladium precursor and ligand are of high quality and handled under an inert atmosphere. Consider a pre-formed catalyst or an activation step. |
Frequently Asked Questions (FAQs)
Q1: What are the general reactivity trends for halogens on a pyrimidine ring?
For nucleophilic aromatic substitution (SNAr) reactions, the general order of reactivity for chloro groups on a pyrimidine ring is C4 > C2 >> C5.[2] This means the chlorine at the C4 position is the most susceptible to substitution, followed by the one at C2.
Q2: How can I achieve selective monosubstitution on 2,4-dichloropyrimidine?
Achieving selective monosubstitution at the C4 position is generally more straightforward. Using a slight excess of the dichloropyrimidine relative to the nucleophile and carefully controlling the reaction temperature can help prevent disubstitution. For selective C2 substitution, the choice of substrate and nucleophile is critical, as outlined in the troubleshooting guide.
Q3: What is the best way to purify the product and remove unreacted dichloropyrimidine and isomeric side products?
Column chromatography on silica gel is a common method for separating isomeric aminodichloropyrimidines. A solvent system of ethyl acetate and hexanes is often effective. Recrystallization can also be a powerful purification technique, especially if one isomer is significantly less soluble than the other.
Data on Regioselectivity in Amination of 2,4-Dichloropyrimidines
The following table summarizes the effect of reaction conditions on the regioselectivity of amination reactions.
| Dichloropyrimidine Substrate | Amine Nucleophile | Reaction Conditions | C4:C2 Isomer Ratio | Yield |
| 2,4-dichloropyrimidine | N-phenylpiperazine | Microwave, 10 min, solvent-dependent | Solvent-dependent control | Not specified |
| 6-(4-fluorophenyl)-2,4-dichloropyrimidine | Various secondary amines | K₂CO₃, DMAc, rt, 1 h | 2:1 to 4:1 | Not specified |
| 6-(4-fluorophenyl)-2,4-dichloropyrimidine | Various secondary amines | Pd(OAc)₂/dppb, LiHMDS, THF, -20 °C to 0 °C, 1 h | >30:1 | Not specified |
| 2,4-dichloro-5-nitropyrimidine | Diethylamine | iPrNEt, CHCl₃, 40 °C, 3 h | 5:1 (C4:C2) | Not specified |
| 2,4-dichloro-5-nitropyrimidine | Triethylamine | CHCl₃, rt, 1 h | Excellent C2 selectivity | Moderate to excellent |
Experimental Protocols
Protocol 1: General Procedure for C4-Selective Amination of 2,4-Dichloropyrimidine
This protocol is a general guideline and may require optimization for specific substrates.
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in n-butanol (nBuOH) is added N,N-Diisopropylethylamine (DIPEA, 1.2 eq).
-
The amine nucleophile (1.0 eq) is added, and the reaction mixture is heated to the desired temperature (e.g., 80-120 °C).
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
Experimental Workflow for C4-Selective Amination:
Caption: Workflow for C4-selective amination.
Protocol 2: Palladium-Catalyzed C4-Selective Amination of 6-Aryl-2,4-dichloropyrimidine
This protocol is adapted for substrates where high C4 selectivity is challenging to achieve under standard SNAr conditions.[1]
-
To a flask under an inert atmosphere, add the 6-aryl-2,4-dichloropyrimidine (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 1-2 mol%), and 1,4-bis(diphenylphosphino)butane (dppb, 1-2 mol%).
-
Add anhydrous tetrahydrofuran (THF).
-
Cool the mixture to -20 °C to 0 °C.
-
Slowly add a solution of lithium hexamethyldisilazide (LiHMDS, 1.1 eq) in THF.
-
Add the secondary amine (1.05 eq) and stir at the same temperature for 1 hour.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography.
Signaling Pathway Analogy for Catalyst Effect:
Caption: Palladium catalyst favoring the C4-substitution pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wuxibiology.com [wuxibiology.com]
Navigating Regioselectivity in SNAr Reactions of 2,4-Dichloropyrimidines: A Technical Support Center
For researchers, scientists, and professionals in drug development, the selective functionalization of pyrimidine scaffolds is a frequent challenge. The nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidines is a powerful tool, yet it is often plagued by issues of regioselectivity. This technical support center provides troubleshooting guides and frequently asked questions to address common problems encountered during these reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: My reaction yields a mixture of C2 and C4 substituted products when I expected high C4 selectivity with a secondary amine.
-
Potential Cause 1: Inappropriate Solvent Choice. Highly polar aprotic solvents (e.g., DMF, DMSO) can sometimes reduce selectivity by increasing the reactivity of both positions.
-
Solution 1: Consider switching to a less polar solvent such as THF, dioxane, or a protic solvent like isopropanol or n-butanol. The use of nBuOH with a base like DIPEA has been reported to favor C4 substitution.[1]
-
Potential Cause 2: Reaction Temperature is Too High. Elevated temperatures can provide enough energy to overcome the activation barrier for the less favored C2 substitution, leading to a loss of selectivity.
-
Solution 2: Attempt the reaction at a lower temperature. Start at room temperature or even 0 °C and monitor the reaction progress. While the reaction may be slower, the selectivity is often improved.
-
Potential Cause 3: Steric Hindrance. A bulky substituent on your secondary amine or at the C5 position of the pyrimidine can disfavor substitution at the C4 position.
-
Solution 3: If possible, consider using a less sterically hindered amine. If the pyrimidine is substituted at C5, steric factors may inherently favor C2 substitution.[2]
Issue 2: I am trying to achieve C2 selectivity with a tertiary amine on a 5-nitro-2,4-dichloropyrimidine, but the yield is low.
-
Potential Cause 1: Insufficient Reaction Time or Temperature. While some reactions with tertiary amines are fast, others may require more forcing conditions to proceed to completion.
-
Solution 1: If the reaction is sluggish at room temperature, consider gentle heating. For instance, switching from chloroform at room temperature to 1,2-dichloroethane at 90 °C has been shown to improve reaction rates for slower reacting amines.
-
Potential Cause 2: Nucleophile Degradation or Side Reactions. The tertiary amine may be unstable under the reaction conditions or participating in side reactions.
-
Solution 2: Ensure the purity of your tertiary amine. If degradation is suspected, consider using a freshly distilled or purified batch. Also, confirm that the amine is not reacting with the solvent or other components in the reaction mixture.
Issue 3: My reaction with an alkoxide nucleophile is not selective and gives a mixture of products.
-
Potential Cause 1: Inappropriate Counter-ion or Solvent. The nature of the alkoxide and the solvent system can significantly influence the regioselectivity.
-
Solution 1: For some substrates, such as 2-MeSO2-4-chloropyrimidine, the formation of a hydrogen bond between the substrate and the alkoxide can direct substitution to the C2 position, especially at low temperatures (-78 °C).[3][4][5][6] The choice of solvent can also play a critical role in mediating these interactions.
-
Potential Cause 2: Thermodynamic vs. Kinetic Control. The initially formed product (kinetic product) may not be the most stable product (thermodynamic product). Over time or at higher temperatures, isomerization can occur, leading to a product mixture.
-
Solution 2: Monitor the reaction over time at a low temperature to favor the kinetic product. If a specific isomer is desired, it may be necessary to isolate the initial product quickly before equilibration can occur.
Frequently Asked Questions (FAQs)
Q1: What is the general rule for regioselectivity in SNAr reactions of unsubstituted 2,4-dichloropyrimidine?
Generally, nucleophilic attack is favored at the C4 position.[1][2] This preference is attributed to the greater electron deficiency at C4, which can be rationalized by resonance stabilization of the Meisenheimer intermediate. The negative charge can be delocalized onto both nitrogen atoms when the attack occurs at C4, whereas it is only delocalized onto one nitrogen for C2 attack.
Q2: How do substituents on the pyrimidine ring affect regioselectivity?
Substituents play a crucial role and can override the inherent preference for C4 substitution:
-
Electron-donating groups (EDGs) at C6: These groups, such as -OMe or -NHMe, increase the electron density of the ring and can direct nucleophilic attack to the C2 position.[2]
-
Electron-withdrawing groups (EWGs) at C5: An EWG, like a nitro group (-NO₂), strongly activates the C4 position for nucleophilic attack, leading to high C4 selectivity with many nucleophiles, especially secondary amines.[1][7][8][9][10]
-
Sterically bulky groups at C5: A large substituent at the C5 position can sterically hinder attack at the adjacent C4 position, thereby favoring substitution at C2.[2]
Q3: How does the choice of nucleophile impact the site of substitution?
The nature of the nucleophile is a critical factor in determining the regiochemical outcome:
-
Secondary Amines: These nucleophiles typically exhibit a strong preference for substitution at the C4 position of 2,4-dichloropyrimidines, especially those with a C5 electron-withdrawing group.[10]
-
Tertiary Amines: In certain cases, particularly with a C5-EWG, tertiary amines can show excellent selectivity for the C2 position. This is often followed by an in situ N-dealkylation to yield a secondary amine at the C2 position.[1][8][9]
-
Alkoxides and Thiolates: The regioselectivity with these nucleophiles can be highly dependent on the substrate and reaction conditions. For example, in some substituted pyrimidines, alkoxides can selectively displace the leaving group at C2, especially at low temperatures.[3][4][5][6]
Q4: What is the role of the solvent and temperature in controlling regioselectivity?
Solvent polarity and reaction temperature are key parameters for fine-tuning regioselectivity. Protic solvents or less polar aprotic solvents can enhance selectivity for the C4 position in some cases. Lowering the reaction temperature generally increases selectivity by favoring the reaction pathway with the lower activation energy, which is often the attack at the more electronically favored position.
Data Presentation
Table 1: Regioselective C2-Amination of 2,4-Dichloro-5-nitropyrimidine with Tertiary Amines
| Entry | Tertiary Amine | Conditions | Product | Yield (%) |
| 1 | Triethylamine | CHCl₃, 1 h, rt | 2-(Diethylamino)-4-chloro-5-nitropyrimidine | 91 |
| 2 | N,N-Diisopropylethylamine | CHCl₃, 1 h, rt | 2-(N-ethyl-N-isopropylamino)-4-chloro-5-nitropyrimidine | 85 |
| 3 | N-Methylmorpholine | CHCl₃, 1 h, rt | 2-(Morpholino)-4-chloro-5-nitropyrimidine | 88 |
| 4 | N-Methylpiperidine | CHCl₃, 1 h, rt | 2-(Piperidino)-4-chloro-5-nitropyrimidine | 82 |
| 5 | Quinuclidine | 1,2-dichloroethane, 90 °C | 2-(Quinuclidin-1-yl)-4-chloro-5-nitropyrimidine | 75 |
Data adapted from J. Org. Chem. 2015, 80 (15), pp 7757–7763.[1]
Experimental Protocols
Protocol 1: General Procedure for C2-Selective Amination of 2,4-Dichloro-5-nitropyrimidine with a Tertiary Amine
-
Reaction Setup: Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 equiv) in chloroform (CHCl₃) or 1,2-dichloroethane in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Nucleophile: To this solution at room temperature, add the tertiary amine (2.0 equiv) dropwise. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat as required (e.g., 90 °C in 1,2-dichloroethane for less reactive amines). Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure C2-aminated product.
Protocol 2: General Procedure for C4-Selective Amination of 2,4-Dichloropyrimidine with a Secondary Amine
-
Reaction Setup: In a microwave reaction vial, combine 2-amino-4-chloropyrimidine (1.0 equiv) and the desired secondary amine (1.0 equiv).
-
Solvent and Base Addition: Add anhydrous propanol as the solvent, followed by triethylamine (TEA) as a base.
-
Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at 120-140 °C for 15-30 minutes.
-
Reaction Monitoring: Monitor the reaction for completion using TLC.
-
Work-up: After cooling, add a saturated aqueous solution of sodium bicarbonate to the reaction mixture. Extract the product with ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the C4-aminated product.
Adapted from a general procedure for substituted pyrimidines.[8]
Visualizations
Caption: General mechanism of SNAr on 2,4-dichloropyrimidine.
Caption: Workflow for predicting regioselectivity.
Caption: Troubleshooting decision tree for poor regioselectivity.
References
- 1. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 7. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 8. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 10. A kind of preparation method of 2,4-dichloropyrimidine and its derivatives - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Purification of 4,6-dichloro-2-propylpyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4,6-dichloro-2-propylpyrimidine by column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound on silica gel?
A good starting point for developing a solvent system is a mixture of hexane and ethyl acetate. Based on related compounds, a gradient elution is recommended. You can start with a low polarity mobile phase, such as 95:5 hexane/ethyl acetate, and gradually increase the proportion of ethyl acetate. A similar compound has shown an Rf value of 0.2 in a 1:1 (v/v) mixture of hexane-ethyl acetate, which can be a useful reference point for optimizing your separation.
Q2: How can I determine the appropriate solvent system before running a large-scale column?
Thin-layer chromatography (TLC) is an essential tool for determining the optimal solvent system. Test various ratios of hexane and ethyl acetate to find a system where your target compound, this compound, has an Rf value between 0.2 and 0.4. This range typically provides the best separation from impurities.
Q3: Is this compound stable on silica gel?
Q4: What should I do if my compound is not dissolving in the mobile phase?
If your compound has poor solubility in the chosen hexane/ethyl acetate system, you can try dissolving it in a minimum amount of a stronger, more polar solvent like dichloromethane before loading it onto the column. Alternatively, you can use a "dry loading" technique.
Q5: What is "dry loading" and when should I use it?
Dry loading is a technique where the sample is pre-adsorbed onto a small amount of silica gel before being loaded onto the column. This method is particularly useful for samples that have low solubility in the mobile phase. To do this, dissolve your sample in a suitable solvent, add a small amount of silica gel, and then remove the solvent by rotary evaporation until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology for the purification of this compound using silica gel column chromatography. Optimization may be required based on the specific impurity profile of your sample.
1. Materials and Equipment:
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Glass chromatography column
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Hexane (HPLC grade)
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Ethyl acetate (HPLC grade)
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Thin-layer chromatography (TLC) plates (silica gel coated)
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Sample of crude this compound
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Round bottom flasks and other standard laboratory glassware
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Rotary evaporator
2. Preparation of the Column (Slurry Method):
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Secure the chromatography column in a vertical position.
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Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
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In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).
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Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
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Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
3. Sample Loading:
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Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent if necessary.
-
Carefully apply the sample solution to the top of the column using a pipette.
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Allow the sample to absorb completely into the silica gel bed.
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Carefully add a small amount of the initial mobile phase to wash the sides of the column and ensure all the sample is on the silica bed.
4. Elution and Fraction Collection:
-
Carefully fill the column with the initial mobile phase.
-
Begin collecting fractions.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (gradient elution). A suggested gradient is provided in the table below.
-
Monitor the elution of your compound by TLC analysis of the collected fractions.
5. Isolation of the Purified Compound:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Suggested Solvent Gradient for Column Chromatography
| Step | Hexane (%) | Ethyl Acetate (%) | Volume (Column Volumes) | Purpose |
| 1 | 95 | 5 | 2 | Elute non-polar impurities |
| 2 | 90 | 10 | 3 | Continue eluting less polar impurities |
| 3 | 80 | 20 | 5 | Elute the target compound |
| 4 | 50 | 50 | 3 | Elute more polar impurities |
| 5 | 0 | 100 | 2 | Column wash |
Table 2: TLC Analysis Reference
| Compound | Solvent System (Hexane:Ethyl Acetate) | Approximate Rf Value |
| Related Pyrimidine Derivative | 1:1 | 0.2 |
| This compound | To be determined by user | Target: 0.2 - 0.4 |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not move from the origin (low Rf) | Mobile phase is not polar enough. | Gradually increase the percentage of ethyl acetate in your mobile phase. |
| Compound runs with the solvent front (high Rf) | Mobile phase is too polar. | Decrease the percentage of ethyl acetate in your mobile phase. Start with a higher hexane ratio. |
| Poor separation of compound and impurities (streaking or overlapping spots) | 1. Column is overloaded. 2. Inappropriate solvent system. 3. Compound is degrading on the silica gel. | 1. Use less sample material for the amount of silica gel. 2. Perform further TLC analysis to find a solvent system with better separation. 3. Consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the mobile phase) or an alternative stationary phase like alumina. |
| Cracked or channeled silica bed | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry during the chromatography process. |
| No compound is eluting from the column | 1. The compound may have degraded on the column. 2. The compound is highly polar and requires a much stronger eluent. | 1. Test the stability of your compound on a silica TLC plate first. 2. If stable, try a much more polar solvent system, such as dichloromethane/methanol. |
Visualization
Caption: Troubleshooting workflow for the purification of this compound.
Technical Support Center: Suzuki Coupling with Dichloropyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with Suzuki coupling reactions involving dichloropyrimidines.
Troubleshooting Guide
Problem 1: Low or No Yield
You are observing significantly lower yields than expected or no product formation at all.
Possible Causes & Solutions
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Catalyst Inactivation or Insufficient Loading: The palladium catalyst is crucial for the reaction. It can be deactivated by impurities or insufficient inert atmosphere.
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas your solvents thoroughly before use.[1] Consider increasing the catalyst loading in increments (e.g., from 1 mol% to 3-5 mol%).[2] For challenging couplings, a second addition of the catalyst might be beneficial.[1]
-
-
Inappropriate Solvent or Base: The choice of solvent and base is critical and can significantly impact the reaction outcome.
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Solution: Anhydrous solvents are generally preferred. A solvent screen is recommended to find the optimal one for your specific substrates.[3] For Pd(PPh₃)₄, non-polar solvents like 1,4-dioxane have been shown to be effective.[3][4] Alcoholic solvent mixtures can also enhance reactivity.[1] The base is crucial for the transmetalation step; common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[1][5] A base screen might be necessary to identify the most effective one for your system.
-
-
Poor Quality of Boronic Acid: Boronic acids can degrade over time, especially if not stored properly, leading to lower reactivity.
-
Solution: Use freshly purchased or properly stored boronic acids. You can check the purity of your boronic acid by NMR or melting point. If degradation is suspected, consider synthesizing a fresh batch.
-
-
Protodeboronation Side Reaction: This is a common side reaction where the boronic acid reacts with residual water or protons in the reaction mixture, leading to the formation of an arene byproduct instead of the desired coupled product.[5]
-
Solution: Use anhydrous conditions and a sufficiently strong base. The choice of base can influence the rate of protodeboronation.[5]
-
-
Electron-Withdrawing Groups on Boronic Acid: Boronic acids with strong electron-withdrawing groups can be less reactive in the transmetalation step, leading to lower yields.[5]
-
Solution: For such substrates, you may need to use more forcing reaction conditions, such as higher temperatures or a more active catalyst system (e.g., using more electron-rich phosphine ligands).
-
Problem 2: Formation of Side Products
You are observing significant amounts of unintended products in your reaction mixture.
Possible Causes & Solutions
-
Homocoupling of Boronic Acid: This side reaction leads to the formation of a biaryl product derived from the boronic acid.
-
Solution: This is often promoted by the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere.
-
-
Diarylation: Both chlorine atoms on the dichloropyrimidine are substituted by the boronic acid partner.
-
Solution: To achieve mono-arylation, carefully control the stoichiometry of the boronic acid (typically 1.0-1.2 equivalents). Lowering the reaction temperature and using a less reactive catalyst can also favor mono-substitution. For 2,4-dichloropyrimidine, the reaction generally occurs selectively at the 4-position.[2][6]
-
-
Protodeboronation: As mentioned earlier, this leads to the formation of an arene byproduct from the boronic acid.[5]
-
Solution: Employ anhydrous conditions and optimize the base.
-
Problem 3: Poor Regioselectivity
You are obtaining a mixture of isomers where the boronic acid has coupled to different positions on the dichloropyrimidine ring.
Possible Causes & Solutions
-
Nature of the Dichloropyrimidine: For 2,4-dichloropyrimidine, the Suzuki coupling generally shows a strong preference for the C4 position due to its higher electrophilicity.[2][6]
-
Solution: If you are observing poor regioselectivity, re-verify the identity and purity of your starting dichloropyrimidine.
-
-
Reaction Conditions: While the intrinsic reactivity of the C-Cl bonds is the primary driver of regioselectivity, reaction conditions can sometimes influence the outcome.
-
Solution: Sticking to established protocols for selective Suzuki coupling of dichloropyrimidines is recommended. Mild reaction conditions are generally preferred to enhance selectivity.
-
Frequently Asked Questions (FAQs)
Q1: At which position does the Suzuki coupling preferentially occur on 2,4-dichloropyrimidine?
A1: The Suzuki coupling on 2,4-dichloropyrimidine preferentially occurs at the C4 position.[2][6] This is attributed to the greater electrophilicity of the C4 position compared to the C2 position.
Q2: What are the best catalysts for Suzuki coupling with dichloropyrimidines?
A2: Pd(PPh₃)₄ is a commonly used and effective catalyst for this reaction.[2][5] Other palladium catalysts with different phosphine ligands can also be employed, and the optimal choice may depend on the specific substrates. For instance, Pd(dppf)Cl₂ has also been shown to be effective.[4]
Q3: How can I avoid the formation of the diarylated product?
A3: To favor mono-arylation, you should use a controlled amount of the boronic acid, typically between 1.0 and 1.2 equivalents. Additionally, using milder reaction conditions (e.g., lower temperature) and shorter reaction times can help minimize the formation of the diarylated product.
Q4: My boronic acid has an electron-withdrawing group and the reaction is not working. What should I do?
A4: Boronic acids with electron-withdrawing groups can be less reactive.[5] You can try using more forcing conditions, such as a higher reaction temperature, a more active catalyst system (e.g., one with a more electron-rich ligand), or a stronger base.
Q5: What is protodeboronation and how can I prevent it?
A5: Protodeboronation is a side reaction where the boronic acid is converted back to the corresponding arene.[5] To minimize this, it is crucial to use anhydrous solvents and reagents, and to ensure your reaction is run under a dry, inert atmosphere. The choice of base can also play a role in suppressing this side reaction.[5]
Data Presentation
Table 1: Effect of Solvent on the Yield of Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,4-Dioxane | 100 | 24 | 71 | [4] |
| THF | 60 | 24 | 45 | [4] |
| DMF | 100 | 24 | 38 | [4] |
| Isopropanol | 80 | 24 | 64 | [4] |
| Methanol | Room Temp | 3 | 37 | [1] |
| Ethanol | 55 | Overnight | 51 | [1] |
Table 2: Effect of Base on the Yield of Suzuki Coupling
| Dichloropyrimidine | Boronic Acid | Base | Solvent | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 60 | [5] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | K₃PO₄ | Toluene | 40 | [5] |
| 2,4-dichloropyrimidine | Phenylboronic acid | K₂CO₃ | Ethanol/Toluene/Water | >80 (for double coupling) | [1] |
Experimental Protocols
General Procedure for Suzuki Coupling of 2,4-Dichloropyrimidine with an Arylboronic Acid
-
To a dry Schlenk flask under an argon atmosphere, add 2,4-dichloropyrimidine (1.0 equiv), the arylboronic acid (1.1 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%).
-
Add the degassed solvent (e.g., 1,4-dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired mono-arylated pyrimidine.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for failed Suzuki coupling reactions with dichloropyrimidines.
References
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. organic chemistry - Selectivity in Suzuki coupling of 2,4-dichloropyrimidine - Chemistry Stack Exchange [chemistry.stackexchange.com]
managing harsh reaction conditions in pyrimidine synthesis
Welcome to the technical support center for pyrimidine synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage harsh reaction conditions and overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: My pyrimidine synthesis reaction is suffering from low yields due to substrate decomposition. What are the common causes and how can I mitigate this?
A1: Substrate decomposition in pyrimidine synthesis is often a result of harsh reaction conditions, such as high temperatures or the use of strong acids or bases. Classical methods like the Biginelli reaction often require conditions that can degrade sensitive starting materials.[1]
Common Causes and Troubleshooting Strategies:
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High Temperature: Many pyrimidine syntheses require heat, which can lead to unwanted side reactions or decomposition.
-
Solution: Consider alternative energy sources like microwave irradiation or ultrasound.[2] These methods can often reduce reaction times from hours to minutes and enhance yields, sometimes even in solvent-free conditions.[2] For instance, some microwave-assisted syntheses can be completed in 15-20 minutes.[1]
-
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Strong Acid/Base Catalysis: Strong acids (e.g., HCl, TFA) or bases (e.g., NaOH, KOH) can cause hydrolysis or other degradation pathways for sensitive functional groups on your substrates.[3][4]
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Solution 1: Use Milder Catalysts: Explore Lewis acids (e.g., ZnCl₂, In(OTf)₃) or milder protic acids.[1][5] In some cases, even natural catalysts like orange juice have been used effectively.[6] For base-catalyzed reactions, inorganic bases like K₂CO₃ can be a viable alternative to strong hydroxides.[3]
-
Solution 2: Catalyst Screening: Systematically screen a panel of catalysts to find the optimal balance between reactivity and stability for your specific substrates.
-
-
Solvent Effects: The choice of solvent can significantly impact substrate stability.
Below is a troubleshooting workflow to address low yields due to decomposition.
Q2: I am using a strong acid catalyst in a Biginelli reaction, and I'm observing significant side product formation. How can I optimize the conditions?
A2: The classic Biginelli reaction often uses strong acid catalysts, which can lead to side reactions, especially with sensitive aldehydes or β-dicarbonyl compounds. Optimization is key to improving selectivity and yield.
Optimization Strategies for Acid-Catalyzed Biginelli Reaction:
-
Catalyst Loading: The amount of acid catalyst is critical. Too much can promote side reactions, while too little results in a sluggish reaction. It's recommended to perform a catalyst loading study.
-
Temperature Control: While some reactions are performed at reflux, lowering the temperature may significantly reduce side product formation.
-
Solvent Choice: The solvent can influence the reaction pathway. While ethanol is traditional, other solvents like water or even solvent-free conditions should be explored.[7][8]
Table 1: Optimization of HCl-Catalyzed Biginelli Reaction
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 20 | Ethanol | Reflux | 60 | 75 |
| 2 | 10 | Water | 90 | 30 | 88 |
| 3 | 20 | Water | 90 | 30 | 92 |
| 4 | 30 | Water | 90 | 45 | 85 |
| 5 | 20 | None | 100 | 60 | 80 |
This table is a representative example based on typical optimization studies. Actual results will vary based on substrates.
Experimental Protocol: Optimized Biginelli Reaction with HCl Catalyst [7]
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.2 mmol) in water (10 mL).
-
Catalyst Addition: Add hydrochloric acid (20 mol%) to the mixture.
-
Reaction: Heat the reaction mixture to 90°C and stir for 30 minutes.
-
Work-up: After cooling to room temperature, the solid product often precipitates. Collect the solid by filtration.
-
Purification: Wash the crude product with cold water and then recrystallize from ethanol to obtain the pure dihydropyrimidinone.
Q3: My substrates are sensitive to both strong acids and bases. What strategies can I use to synthesize the pyrimidine core?
A3: When dealing with highly sensitive substrates, traditional pyrimidine synthesis methods are often unsuitable. The use of protecting groups or employing modern, milder catalytic systems is essential.
Strategies for Sensitive Substrates:
-
Protecting Groups: Functional groups that are sensitive to the reaction conditions (e.g., hydroxyls, amines) should be protected. For example, a hydroxyl group can be protected as a silyl ether, which is stable under many conditions but can be easily removed later.
-
Metal-Catalyzed Reactions: Copper-catalyzed reactions, for instance, can enable the cyclization of ketones with nitriles under basic conditions that are milder than traditional methods.[3] These reactions often show a broad substrate scope and good tolerance for various functional groups.[3]
-
Enzyme-Mediated Synthesis: Biocatalysis offers an extremely mild and selective alternative, although it is highly substrate-specific.
-
Iridium-Catalyzed Multicomponent Synthesis: A modern approach involves the regioselective, iridium-catalyzed synthesis from amidines and up to three different alcohols.[9] This sustainable method proceeds through condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts.[9]
Below is a decision-making diagram for selecting a synthetic strategy with sensitive substrates.
Q4: How can I improve the work-up and purification of my pyrimidine product from a reaction mixture that used a harsh, non-volatile catalyst?
A4: Removing non-volatile catalysts (e.g., metal salts, strong inorganic acids/bases) can be challenging and often requires specific work-up procedures to avoid product loss or decomposition.
Purification Strategies:
-
Aqueous Wash: If your product is soluble in an organic solvent and insoluble in water, you can perform an aqueous wash.
-
For acidic catalysts, wash with a mild base solution (e.g., saturated sodium bicarbonate).
-
For basic catalysts, wash with a mild acid solution (e.g., dilute ammonium chloride).
-
-
Precipitation/Recrystallization: This is one of the most effective methods. If the product is a solid, dissolving the crude mixture in a suitable hot solvent and allowing it to cool slowly can yield pure crystals, leaving impurities in the mother liquor.
-
Silica Gel Chromatography: This is a standard method for purifying organic compounds. However, residual strong acids or bases in the crude product can interfere with the separation. To mitigate this:
-
Neutralize the crude mixture during the aqueous work-up before concentrating.
-
Add a small amount of a volatile base (e.g., triethylamine) to the eluent when purifying base-sensitive compounds, or a volatile acid (e.g., acetic acid) for acid-sensitive compounds.
-
-
Use of Solid-Supported Catalysts: In future syntheses, consider using catalysts supported on a solid phase (e.g., nano-catalysts, zeolites).[8][10] These can be easily removed by simple filtration after the reaction, simplifying the work-up procedure significantly.[10]
Table 2: Comparison of Purification Methods
| Method | Pros | Cons | Best For |
| Aqueous Wash | Simple, fast, removes water-soluble impurities. | Product must be water-insoluble; emulsions can form. | Initial clean-up of crude reaction mixtures. |
| Recrystallization | Can provide very high purity; scalable. | Requires a solid product and finding a suitable solvent system. | Purifying solid products in moderate to high yields. |
| Column Chromatography | Highly effective for complex mixtures; separates close-running spots. | Can be time-consuming and solvent-intensive; potential product loss on the column. | Isolating pure product from multiple byproducts or starting materials. |
| Solid-Supported Catalyst | Drastically simplifies work-up (filtration); catalyst may be recyclable.[10] | Higher initial cost; may have lower activity than homogeneous catalysts. | "Green" chemistry approaches and simplifying process workflows. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 5. Pyrimidine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. jsynthchem.com [jsynthchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
preventing N,N-diheteroarylation in amination reactions
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the common side reaction of N,N-diheteroarylation during amination reactions.
Frequently Asked Questions (FAQs)
Q1: My amination reaction is producing a significant amount of the N,N-diheteroarylated byproduct. What are the primary factors I should investigate?
A1: The formation of N,N-diheteroarylated products is a common issue in amination reactions, particularly in Buchwald-Hartwig cross-coupling. The primary factors to investigate are the choice of ligand, the catalyst system, the base, and the reaction temperature. The interplay of these components is crucial for achieving high selectivity for the desired monoarylated product.
Q2: How does the choice of ligand influence the selectivity between mono- and diheteroarylation?
A2: The ligand plays a critical role in controlling the steric environment around the metal center (commonly palladium). Bulky, electron-rich phosphine ligands can sterically hinder the approach of a second heteroaryl halide to the nitrogen atom of the monoarylated product, thus favoring the desired monoarylation. Ligands such as BrettPhos and Josiphos have been specifically designed to prevent the over-arylation of primary amines.[1] In some cases, bidentate ligands like 1,1'-bis(di-t-butylphosphino)ferrocene (DtBPF) and tBuXantphos have also been evaluated to control selectivity.[2][3]
Q3: Can the catalyst precursor impact the formation of the N,N-diheteroarylated product?
A3: Yes, the choice of palladium precursor can influence the reaction's outcome. Pre-catalysts, such as G3 or G4 precatalysts for phosphine ligands, are often preferred as they ensure the efficient generation of the active LPd(0) species.[1] If using Pd(II) salts, pre-activation of the Pd(II)/ligand mixture before adding it to the reaction vessel can improve catalyst stability and performance.[1]
Q4: What is the role of the base in controlling selectivity, and which bases are recommended?
A4: The base is crucial for the deprotonation of the amine, but its strength and nature can affect selectivity. Strong, non-nucleophilic bases are generally used. Potassium tert-butoxide (KOtBu) is a commonly employed and effective base for many amination reactions.[2][3] However, for substrates with base-sensitive functional groups, weaker bases like carbonates or phosphates may be necessary, although this might require adjusting other reaction parameters to maintain good reactivity.[1]
Q5: How can I optimize the reaction conditions to favor mono-heteroarylation?
A5: Optimization of reaction conditions is key. Consider the following adjustments:
-
Temperature: Lowering the reaction temperature can sometimes reduce the rate of the second arylation more than the first, thereby improving selectivity.
-
Solvent: The choice of solvent can influence the solubility of reactants and intermediates, affecting reaction rates. Toluene, dioxane, and THF are commonly used solvents for Buchwald-Hartwig aminations.[4][5]
-
Stoichiometry: Using a slight excess of the amine relative to the heteroaryl halide can help to favor the monoarylation product.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of N,N-diheteroarylation | 1. Ligand Choice: The ligand may not be sterically hindering enough to prevent the second arylation. 2. Reaction Temperature: The temperature may be too high, promoting the undesired second reaction. 3. Base: The base might be too strong or not suitable for the specific substrate combination. | 1. Switch to a bulkier ligand: Employ ligands known to favor monoarylation, such as BrettPhos or a Josiphos-type ligand.[1] 2. Optimize temperature: Screen a range of lower temperatures to find a balance between reaction rate and selectivity. 3. Screen bases: Test alternative bases. While KOtBu is often effective, weaker bases like K3PO4 or Cs2CO3 might offer better selectivity in some cases.[1] |
| Low Conversion of Starting Material | 1. Catalyst Inactivity: The active Pd(0) species may not be generated efficiently, or the catalyst may have decomposed. 2. Impure Reagents: Impurities in the starting materials, particularly the amine, can inhibit the catalyst. 3. Poor Stirring: Inadequate mixing, especially on a larger scale, can lead to localized concentration gradients and incomplete reaction.[1] | 1. Use a precatalyst or pre-activate: Employ a palladium precatalyst or pre-activate a Pd(II) source with the ligand before adding the substrates.[1] Ensure an inert atmosphere is maintained. 2. Purify reagents: Purify solid reagents by recrystallization and liquid reagents by distillation or by passing them through a plug of activated alumina.[1] 3. Improve agitation: Use an appropriately sized stir bar and ensure vigorous stirring throughout the reaction. |
| Formation of Hydrodehalogenated Byproduct | 1. β-Hydride Elimination: This is a common side reaction in Buchwald-Hartwig aminations.[6] 2. Presence of Water: Water can lead to the formation of phenol and diaryl ether byproducts, especially with weakly nucleophilic partners.[1] | 1. Ligand selection: Choose ligands that are known to minimize β-hydride elimination. 2. Anhydrous conditions: Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere. |
Quantitative Data Summary
Table 1: Effect of Ligand on Monoarylation Selectivity
| Entry | Ligand | Aryl Halide | Amine | Product | Yield (%) | Selectivity (Mono:Di) | Reference |
| 1 | BippyPhos | 4-Bromotoluene | n-Butylamine | N-Butyl-4-methylaniline | 92 | Complete monoarylation | [2][3] |
| 2 | tBuBrettPhos | Aryl (pseudo)halides | Primary amines | Monoarylated amine | Trace amounts | - | [2][3] |
| 3 | DtBPF | Aryl Halide | Aliphatic Amine | Monoarylated amine | Unsuccessful | - | [2][3] |
| 4 | tBuXantphos | Aryl Halide | Aliphatic Amine | Monoarylated amine | Unsuccessful | - | [2][3] |
Experimental Protocols
General Procedure for Palladium-Catalyzed Mono-heteroarylation of Primary Amines:
This protocol is a representative example and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried vial equipped with a magnetic stir bar, add the heteroaryl halide (1.0 equiv, 0.25 mmol, if solid).
-
Amine Addition: Add the primary amine (1.5 equiv, 0.375 mmol, if solid).
-
Inert Atmosphere: Seal the vial with a rubber septum, and then evacuate and backfill with argon three times.
-
Reagent Addition (in a glovebox): Transfer the vial to an argon-filled glovebox. Add the phosphine ligand (e.g., BippyPhos, 2 mol%, 2.5 mg) and the base (e.g., KOtBu, 2.0 equiv, 56 mg).
-
Solvent Addition: Add the desired anhydrous solvent (e.g., toluene, dioxane) via syringe.
-
Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir for the specified time (e.g., 1.5 - 8 hours).
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature, dilute with a suitable organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-heteroarylated amine.
Visualizations
Caption: Catalytic cycle for monoarylation and the competing diheteroarylation pathway.
Caption: A workflow for troubleshooting and optimizing against N,N-diheteroarylation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
optimizing catalyst loading for 4,6-dichloro-2-propylpyrimidine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4,6-dichloro-2-propylpyrimidine, with a specific focus on optimizing catalyst loading.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound and where does the catalyst play a role?
A1: The synthesis of this compound generally involves the chlorination of a 2-propyl-4,6-dihydroxypyrimidine precursor. The most common chlorinating agents are phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). A catalyst, typically a tertiary amine base like N,N-diethylaniline, N,N-dimethylaniline, or pyridine, is crucial in this step to facilitate the reaction.[1][2][3] The catalyst activates the chlorinating agent and/or scavenges the HCl generated during the reaction.
Q2: What is the recommended starting catalyst loading for this reaction?
A2: For chlorinations of dihydroxypyrimidines using agents like POCl₃, a good starting point for a tertiary amine catalyst is in the range of 0.1 to 0.5 molar equivalents relative to the dihydroxypyrimidine substrate.[1] However, some procedures may use the amine as a solvent or co-solvent. For phase-transfer catalysts, such as quaternary ammonium salts, a much lower loading of 1-10 mol% (0.01 to 0.1 molar equivalents) is typically recommended.[4]
Q3: How does catalyst loading affect the reaction yield and purity?
A3: Catalyst loading is a critical parameter that can significantly impact reaction yield, rate, and purity. Insufficient catalyst can lead to a slow or incomplete reaction. Conversely, excessive catalyst loading can lead to the formation of byproducts, including over-chlorination or dimerization, and can complicate the purification process.[5] Optimal catalyst loading achieves a balance between reaction efficiency and product purity.
Q4: My reaction is slow or appears to be stalled. Should I simply add more catalyst?
A4: While insufficient catalyst can cause a slow reaction, other factors should be investigated before adding more. These include the purity of the starting materials and reagents (especially the chlorinating agent), the reaction temperature, and the efficiency of mixing. Adding more catalyst without considering these factors can lead to an increase in side reactions and may not solve the primary issue. Refer to the troubleshooting guide below for a systematic approach.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst | Verify the purity and dryness of the catalyst. Tertiary amines can absorb water, which can quench the chlorinating agent. | Use of a freshly distilled or properly stored catalyst should improve the reaction rate. |
| Degraded Chlorinating Agent | Use a fresh bottle of POCl₃ or SOCl₂. These reagents are sensitive to moisture. | A fresh reagent will be more reactive and should lead to better conversion. |
| Insufficient Temperature | Ensure the reaction mixture reaches the target temperature. For POCl₃ reactions, this is often reflux (~106 °C). | An increase in temperature should increase the reaction rate. |
| Poor Mixing | If the reaction is heterogeneous, ensure vigorous stirring to maximize contact between reactants. | Improved mixing should lead to a more consistent and complete reaction. |
Issue 2: High Levels of Impurities or Byproduct Formation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excessive Catalyst Loading | Reduce the catalyst loading in increments of 20-30%. See the data table below for guidance. | Lower catalyst loading can reduce the rate of side reactions, leading to a cleaner product profile. |
| Reaction Temperature Too High | Lower the reaction temperature by 10-20 °C. | A lower temperature can improve selectivity and reduce the formation of degradation products. |
| Prolonged Reaction Time | Monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed. | Avoiding prolonged heating after completion can prevent the formation of degradation byproducts. |
| Water in the Reaction | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). | A dry environment prevents the hydrolysis of the chlorinating agent and intermediates. |
Data Presentation
Table 1: Effect of Catalyst Loading on Reaction Outcome
The following table provides representative data on the effect of N,N-diethylaniline loading on the chlorination of 2-propyl-4,6-dihydroxypyrimidine with POCl₃.
| Catalyst Loading (molar eq.) | Reaction Time (h) | Yield of this compound (%) | Purity (by HPLC, %) | Key Observations |
| 0.05 | 12 | 35 | 95 | Very slow and incomplete reaction. |
| 0.1 | 6 | 78 | 96 | Good conversion with high purity. |
| 0.2 | 4 | 92 | 95 | Optimal balance of reaction time and yield. |
| 0.5 | 3 | 90 | 88 | Faster reaction but increased byproduct formation. |
| 1.0 | 3 | 85 | 80 | Significant impurities observed. |
Note: This data is illustrative and results may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline for the chlorination of 2-propyl-4,6-dihydroxypyrimidine.
Materials:
-
2-propyl-4,6-dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-diethylaniline (catalyst)
-
Toluene (solvent)
-
Ice water
-
Saturated sodium bicarbonate solution
-
Brine
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Anhydrous magnesium sulfate
-
Ethyl acetate
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-propyl-4,6-dihydroxypyrimidine (1.0 eq.).
-
Add toluene to the flask, followed by N,N-diethylaniline (0.2 eq.).
-
Slowly add phosphorus oxychloride (3.0 eq.) to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then slowly pour it into a beaker of ice water with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Visualizations
Experimental Workflow
References
- 1. CN111004184A - Synthesis process of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 4. WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 5. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Workup Procedures for Reactions Containing N,N-Diethylaniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N,N-diethylaniline.
Troubleshooting Guide
This guide addresses common issues encountered during the workup of reactions involving N,N-diethylaniline.
| Problem | Possible Cause | Suggested Solution |
| Difficulty removing N,N-diethylaniline from the organic layer. | N,N-diethylaniline is an organic base and is soluble in most organic solvents.[1] | Employ an acidic wash to convert it into its water-soluble hydrochloride salt. A dilute HCl solution is commonly used.[2][3] Alternatively, washing with an aqueous copper sulfate solution can effectively remove it by forming a water-soluble copper complex.[2][3] |
| Product is also extracted into the aqueous layer during acidic wash. | The product may be acid-sensitive or have basic functionalities that also form water-soluble salts. | If the product is acid-stable, ensure the pH is not excessively low. If the product is acid-sensitive, use the copper sulfate wash method instead of an acid wash.[2] |
| An emulsion forms during the aqueous wash. | High concentrations of N,N-diethylaniline or its salt at the interface can act as an emulsifying agent. | Add brine (saturated aqueous NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion. Gentle swirling instead of vigorous shaking during extraction can also prevent emulsion formation. |
| N,N-diethylaniline hydrochloride precipitates out of the organic layer. | The hydrochloride salt of N,N-diethylaniline has limited solubility in some organic solvents.[4] | Add a minimal amount of a co-solvent in which the salt is more soluble, such as methanol or ethanol, to redissolve it before the aqueous wash. Alternatively, proceed with the aqueous wash, as the salt will be extracted into the aqueous layer. |
| Residual N,N-diethylaniline is observed in the final product after column chromatography. | N,N-diethylaniline can co-elute with products of similar polarity. Amines can also cause streaking on silica gel columns.[5] | Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to improve the chromatography of basic compounds on silica gel. Alternatively, consider using a different stationary phase, such as basic alumina or reverse-phase silica gel.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method to remove N,N-diethylaniline during a reaction workup?
A1: The most common and effective method is to perform an extractive workup with a dilute aqueous acid, such as 1M hydrochloric acid. This protonates the basic nitrogen atom of N,N-diethylaniline, forming the water-soluble N,N-diethylaniline hydrochloride salt, which is then partitioned into the aqueous layer.[2][3]
Q2: My product is sensitive to strong acids. What is an alternative method to an HCl wash for removing N,N-diethylaniline?
A2: For acid-sensitive compounds, a reliable alternative is to wash the organic layer with a 10% aqueous copper (II) sulfate solution. The copper ions form a water-soluble coordination complex with the amine, which partitions into the aqueous phase.[2][3] The aqueous layer will typically turn a deep blue or purple color, indicating the formation of the complex. Continue washing until no further color change is observed in the fresh copper sulfate solution.[2][3]
Q3: How can I confirm that the N,N-diethylaniline has been successfully removed?
A3: Thin-layer chromatography (TLC) is a quick and effective way to check for the presence of residual N,N-diethylaniline. Spot the crude product alongside a standard of N,N-diethylaniline. If the spot corresponding to N,N-diethylaniline is absent in the crude product lane, the removal was successful. For more quantitative analysis, techniques like GC-MS or ¹H NMR can be used.
Q4: What are the key physical properties of N,N-diethylaniline and its hydrochloride salt relevant to workup procedures?
A4: The following table summarizes the key properties:
| Compound | Property | Value | Significance for Workup |
| N,N-Diethylaniline | Density | 0.938 g/mL at 25 °C | Slightly less dense than water. The organic layer will typically be the top layer if the solvent is less dense than water. |
| Boiling Point | 217 °C | It is a high-boiling liquid, making it difficult to remove by simple evaporation. | |
| Solubility | Soluble in ethanol, ether, and chloroform; slightly soluble in water.[1][6] | Its high solubility in organic solvents necessitates an extractive workup for removal. | |
| pKa (of conjugate acid) | 6.57[7] | It is a moderately basic amine and will be protonated by acids with a lower pKa. | |
| N,N-Diethylaniline Hydrochloride | Melting Point | 153 °C[4] | It is a solid at room temperature. |
| Solubility | Soluble in chloroform and ethanol; insoluble in water.[4] | Note: While some sources state it is insoluble in water, in the context of an extractive workup, it is sufficiently soluble in the aqueous acidic layer to be removed from the organic phase. |
Q5: Can I remove N,N-diethylaniline by distillation?
A5: Due to its high boiling point (217 °C), removing N,N-diethylaniline by distillation is often impractical, especially if your product has a similar or lower boiling point or is thermally unstable. Extractive workup is the preferred method.
Experimental Protocols
Protocol 1: Acidic Wash for Removal of N,N-Diethylaniline
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Reaction Quenching: After the reaction is complete, cool the reaction mixture to room temperature. If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and water.
-
Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel.
-
First Acidic Wash: Add a volume of 1M HCl solution approximately equal to the volume of the organic layer. Stopper the funnel and shake gently at first, periodically venting to release any pressure. Then, shake more vigorously for 1-2 minutes.
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Phase Separation: Allow the layers to separate. The aqueous layer contains the N,N-diethylaniline hydrochloride. Drain and collect the aqueous layer.
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Repeat Washes: Repeat the acidic wash (steps 3 and 4) one or two more times with fresh 1M HCl solution to ensure complete removal.
-
Neutralization and Brine Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Protocol 2: Copper Sulfate Wash for Removal of N,N-Diethylaniline
-
Reaction Quenching and Dilution: Follow step 1 from Protocol 1.
-
Transfer to Separatory Funnel: Transfer the mixture to a separatory funnel.
-
Copper Sulfate Wash: Add a volume of 10% aqueous CuSO₄ solution. Shake for 1-2 minutes. The aqueous layer should turn a deep blue or purple.
-
Phase Separation: Allow the layers to separate and drain the aqueous layer.
-
Repeat Washes: Continue washing with fresh portions of 10% CuSO₄ solution until no significant color change is observed in the aqueous layer.[2][3]
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Brine Wash: Wash the organic layer with brine to remove any residual copper sulfate and water.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the crude product.
Visualized Workflows
Caption: General extractive workup workflow for removing N,N-diethylaniline.
Caption: Troubleshooting logic for common workup issues.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Workup [chem.rochester.edu]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. N,N-Diethylaniline hydrochloride | 5882-45-1 | FAA88245 [biosynth.com]
- 5. reddit.com [reddit.com]
- 6. N,N-Diethylaniline | 91-66-7 [chemicalbook.com]
- 7. N,N-Diethylaniline | C10H15N | CID 7061 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Impurity Identification in 4,6-dichloro-2-propylpyrimidine via HPLC-MS
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of impurities in 4,6-dichloro-2-propylpyrimidine using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the HPLC-MS analysis of this compound.
Q1: I am observing poor peak shape (fronting or tailing) for the main compound and its impurities. What are the likely causes and solutions?
A1: Poor peak shape can compromise resolution and quantification. Here’s how to troubleshoot:
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Peak Tailing: This is often seen with basic compounds like pyrimidines due to interactions with acidic silanol groups on the column stationary phase.[1][2]
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Solution 1: Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriate for your analyte. Using a buffer to maintain a consistent pH can prevent peak tailing.
-
Solution 2: Use a Modern Column: Employ a column with end-capping or a different stationary phase designed to minimize silanol interactions.
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Solution 3: Check for System Dead Volume: Tailing affecting all peaks may indicate physical issues like dead volume from loose fittings or excessive tubing length between the column and detector.[1][3]
-
-
Peak Fronting: This is less common and is typically a sign of column overload.[3][4]
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Solution 1: Dilute Your Sample: The most straightforward solution is to reduce the concentration of your sample. Try a 1:10 dilution and reinject.[4]
-
Solution 2: Reduce Injection Volume: If dilution is not feasible, decrease the injection volume.
-
Solution 3: Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause fronting. Whenever possible, dissolve your sample in the initial mobile phase.[3]
-
Q2: I am not detecting my target compound or the sensitivity is very low. What should I check?
A2: Low or no signal can be due to several factors related to both the HPLC and the mass spectrometer.
-
Check Ionization Mode: this compound is a moderately polar molecule. Electrospray Ionization (ESI) in positive mode is generally a good starting point.[5] If sensitivity is low, consider Atmospheric Pressure Chemical Ionization (APCI), which can be effective for less polar compounds.[5]
-
Optimize ESI Source Parameters:
-
Drying Gas Temperature and Flow: Start with a gas temperature around 300 °C and a flow of 5 L/min. For thermally sensitive compounds, you might need to lower the temperature.[5]
-
Nebulizer Pressure: This is dependent on your flow rate. For flow rates around 400-600 µL/min, a nebulizer pressure of 40-60 psig is a good starting point.[5]
-
Capillary Voltage: Optimize this setting to achieve the best signal for your specific analyte.
-
-
Mobile Phase Compatibility: ESI works best with volatile buffers and solvents like acetonitrile, methanol, and water.[6] Avoid non-volatile salts (e.g., phosphate buffers) as they can cause ion suppression.[7] Ammonium formate or ammonium acetate are good alternatives.
-
Sample Degradation: Ensure that your sample is stable in the chosen solvent and under the analytical conditions.
Q3: I see unexpected peaks or "ghost peaks" in my chromatogram. How can I identify their source?
A3: Ghost peaks can originate from the sample, the mobile phase, or system contamination.
-
Run a Blank Gradient: Inject your mobile phase or diluent without any sample. If the peaks are still present, the contamination is from your solvent, glassware, or the HPLC system itself.
-
Check Solvent Purity: Use high-purity, HPLC-grade or LC-MS grade solvents to avoid contamination.
-
Sample Carryover: If the ghost peak corresponds to a compound from a previous injection, it indicates carryover. Improve your needle wash method by using a strong solvent or increasing the wash volume and time.
-
Contamination from Vials/Caps: Plasticizers can leach from plastic vials and caps. Using glass vials can help, but be aware that metal ions can leach from some glass types, leading to adduct formation.[6]
Q4: How do I identify potential impurities of this compound?
A4: Impurity identification involves a combination of synthetic pathway knowledge and mass spectral data.
-
Review the Synthetic Route: Common impurities are often starting materials, reagents, intermediates, or byproducts. For pyrimidine synthesis, precursors can include β-ketoesters and amidines.[][9] Byproducts may arise from incomplete reactions or side reactions like hydrolysis (replacement of a chloro group with a hydroxyl group) or reactions with solvents.
-
Analyze the Mass Spectrum:
-
Molecular Ion: The mass-to-charge ratio (m/z) of a peak can provide the molecular weight of the potential impurity.
-
Isotope Pattern: The presence of two chlorine atoms in this compound gives it a distinctive isotopic pattern (M, M+2, M+4). Look for this pattern in your impurity peaks. A loss of one chlorine atom will change this pattern significantly.
-
Fragmentation (MS/MS): If your system has MS/MS capability, fragmenting the impurity ion and comparing its fragmentation pattern to the parent compound can provide structural information.
-
Experimental Protocols
This section provides a detailed methodology for a typical HPLC-MS experiment for the analysis of this compound and its impurities.
1. Sample Preparation
-
Stock Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution 1:100 with the same diluent to achieve a final concentration of 10 µg/mL.
-
Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter before injection to remove any particulates.
2. HPLC-MS Method Parameters
| Parameter | Recommended Conditions |
| HPLC System | UHPLC/HPLC system coupled to a mass spectrometer |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-1 min: 5% B; 1-10 min: 5% to 95% B; 10-12 min: 95% B; 12.1-15 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS Detector | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Drying Gas Flow | 8 L/min |
| Drying Gas Temp | 325 °C |
| Nebulizer Pressure | 45 psig |
| Scan Range (m/z) | 50 - 500 |
| Data Acquisition | Full Scan and/or Targeted MS/MS |
Data Presentation: Example Impurity Profile
The table below summarizes hypothetical quantitative data for impurities detected in a batch of this compound.
| Peak ID | Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Identity | Area % |
| Impurity 1 | 4.5 | 203.0 | 4-chloro-6-hydroxy-2-propylpyrimidine | 0.08 |
| Impurity 2 | 5.8 | 185.0 | 4,6-dihydroxy-2-propylpyrimidine | 0.05 |
| Main Peak | 7.2 | 221.0 | This compound | 99.85 |
| Impurity 3 | 8.1 | 251.1 | Unidentified | 0.02 |
Visualizations
The following diagrams illustrate key workflows and troubleshooting logic.
Caption: HPLC-MS experimental workflow for impurity analysis.
Caption: Troubleshooting flowchart for unexpected peaks.
References
- 1. mz-at.de [mz-at.de]
- 2. waters.com [waters.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. m.youtube.com [m.youtube.com]
- 5. agilent.com [agilent.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 9. Pyrimidine - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignment of 4,6-dichloro-2-propylpyrimidine
This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4,6-dichloro-2-propylpyrimidine. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide leverages spectral data from structurally related analogs, namely 4,6-dichloropyrimidine and other substituted pyrimidines, to provide a robust predictive assignment. This comparative approach is invaluable for researchers in synthetic chemistry and drug development for the structural elucidation and purity assessment of novel pyrimidine derivatives.
Predicted NMR Spectral Data for this compound
The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below. These predictions are based on the analysis of substituent effects on the pyrimidine ring and the propyl chain, drawing comparisons with known experimental data of related compounds.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 | ~7.5 | Singlet (s) | - |
| -CH₂- (α) | ~3.0 | Triplet (t) | ~7.5 |
| -CH₂- (β) | ~1.8 | Sextet | ~7.5 |
| -CH₃ (γ) | ~1.0 | Triplet (t) | ~7.5 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~170 |
| C-4, C-6 | ~161 |
| C-5 | ~120 |
| -CH₂- (α) | ~38 |
| -CH₂- (β) | ~22 |
| -CH₃ (γ) | ~14 |
Comparative Analysis with Related Compounds
The predicted assignments are informed by the experimental data of 4,6-dichloropyrimidine. For 4,6-dichloropyrimidine, the proton at the C-2 position typically appears at a downfield chemical shift, and the C-5 proton is also in the aromatic region. The introduction of a 2-propyl group is expected to shift the C-2 signal significantly downfield in the ¹³C NMR spectrum due to the electron-donating and steric effects of the alkyl substituent. The signals for the propyl group itself are predicted based on standard aliphatic chemical shift values, with the α-methylene group being the most deshielded.
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra for a compound like this compound is detailed below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.
2. NMR Spectrometer Setup:
-
The spectra should be acquired on a high-field NMR spectrometer, for instance, a Bruker Avance III operating at a ¹H resonance frequency of 400 MHz or higher.
-
Tune and match the probe for the respective nuclei (¹H and ¹³C).
-
Shim the magnetic field to achieve optimal resolution and line shape.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 5-6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8 to 16 scans, depending on the sample concentration.
-
Temperature: 298 K.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096 scans, or more, as the ¹³C nucleus is less sensitive.
-
Temperature: 298 K.
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Structural and NMR Signal Relationship
The following diagram illustrates the chemical structure of this compound and the logical relationship of its atoms to their predicted NMR signals.
Figure 1: Structure of this compound and its NMR signal correlations.
Mass Spectrometry Analysis of 4,6-dichloro-2-propylpyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of mass spectrometry techniques for the analysis of 4,6-dichloro-2-propylpyrimidine and its derivatives. Due to the limited availability of direct mass spectral data for this compound, this guide synthesizes information from closely related analogs, including 4,6-dichloropyrimidine and its 2-methylthio derivative, to provide a robust analytical framework. The experimental data and methodologies presented herein are compiled from publicly available resources and are intended to support research and development in medicinal chemistry and drug discovery.
Comparative Analysis of Mass Spectrometry Data
The analysis of this compound and its derivatives by mass spectrometry is crucial for structural elucidation, purity assessment, and metabolic studies. Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques employed for the analysis of such compounds.
Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. The expected fragmentation of this compound is primarily driven by the stability of the pyrimidine ring and the nature of the substituents.
Table 1: Predicted Key Mass Fragments for this compound under EI-MS
| Fragment Ion (m/z) | Proposed Structure/Identity | Relative Abundance (Predicted) | Supporting Evidence from Analogs |
| 190/192/194 | [M]⁺ (Molecular Ion) | Moderate | Based on the molecular weight of this compound and isotopic pattern of two chlorine atoms. |
| 147/149/151 | [M - C₃H₇]⁺ | High | Loss of the propyl group is a common fragmentation pathway for alkyl-substituted heterocycles. The base peak for 4,6-dichloropyrimidine is at m/z 148, indicating the stability of the dichloropyrimidine cation.[1][2] |
| 112/114 | [M - C₃H₇ - Cl]⁺ | Moderate | Subsequent loss of a chlorine atom from the dichloropyrimidine cation. |
| 77 | [C₄H₃N₂]⁺ | Low | Fragmentation of the pyrimidine ring. |
Note: The presence of two chlorine atoms results in a characteristic isotopic pattern for chlorine-containing fragments (M, M+2, M+4) with approximate intensity ratios of 9:6:1.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS, typically employing ESI, is a soft ionization technique ideal for the sensitive and selective quantification of compounds in complex matrices. For derivatives like 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine, a derivatization step may be necessary to enhance the response.
Table 2: Comparative Performance of an LC-QTOF-MS/MS Method for a Related Derivative
| Parameter | Value | Compound |
| Retention Time | 2.87 min | 4,6-dibenzylamino-5-nitro-2-(propylthio)pyrimidine (DPP derivative) |
| Limit of Detection (LOD) | 0.03 ppm | DPP derivative |
| Limit of Quantification (LOQ) | 0.08 ppm | DPP derivative |
| Linearity (R²) | 0.9958 | DPP derivative (1.68 ppm to 12.78 ppm) |
Data extracted from a study on a genotoxic impurity, demonstrating the high sensitivity of LC-MS/MS for this class of compounds.
Experimental Protocols
General Protocol for EI-MS Analysis
A general protocol for the analysis of this compound derivatives using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source is outlined below.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or methanol to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
General Protocol for LC-MS/MS Analysis
The following is a generalized LC-MS/MS protocol adaptable for the quantitative analysis of this compound derivatives, based on methods for similar compounds.
-
Sample Preparation: Prepare samples by dissolving in a suitable solvent (e.g., acetonitrile/water mixture) and dilute to the desired concentration range. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.
-
LC Conditions:
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/h.
-
Desolvation Gas Flow: 600 L/h.
-
Collision Gas: Argon.
-
MRM Transitions: Specific precursor-to-product ion transitions should be optimized for the target analyte.
-
Visualizations
Experimental Workflow for LC-MS/MS Analysis
References
A Comparative Guide to the Reactivity of 4,6-dichloro-2-propylpyrimidine and 4,6-dichloropyrimidine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 4,6-dichloro-2-propylpyrimidine and 4,6-dichloropyrimidine, with a focus on nucleophilic aromatic substitution (SNAr) reactions. Understanding the subtle differences in reactivity between these two compounds is crucial for their application in medicinal chemistry and drug development, where precise control over reaction selectivity and yield is paramount.
Chemical Structures and Properties
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) |
| 4,6-dichloropyrimidine | C₄H₂Cl₂N₂ | 148.98 | |
| This compound | ![]() | C₇H₈Cl₂N₂ | 191.06 |
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is an electron-deficient heteroaromatic system, making it susceptible to nucleophilic attack. The two chlorine atoms in both 4,6-dichloropyrimidine and this compound are the primary sites for SNAr. The overall reactivity and regioselectivity of these reactions are influenced by the electronic properties of the pyrimidine ring and its substituents.
Theoretical Considerations
In principle, the addition of an electron-donating alkyl group, such as a propyl group at the C2 position, is expected to decrease the overall reactivity of the pyrimidine ring towards nucleophilic attack. This is due to the positive inductive effect (+I) of the alkyl group, which increases the electron density of the aromatic system, making it less electrophilic.
Conversely, the unsubstituted 4,6-dichloropyrimidine, lacking this electron-donating group, is anticipated to be more reactive towards nucleophiles.
Experimental Observations and Supporting Data
Research on substituted dichloropyrimidines has shown that the nature of the substituent at the C2 position significantly impacts the reactivity of the chlorine atoms at the C4 and C6 positions. For instance, the presence of an electron-withdrawing group at C2, such as a methylsulfonyl group, has been shown to activate the ring for nucleophilic substitution.[1]
In the absence of direct comparative experimental data for the propyl-substituted analogue, we present a logical workflow for a comparative reactivity study.
Figure 1. A logical workflow for a comparative study of the reactivity of this compound and 4,6-dichloropyrimidine.
Experimental Protocols
Below are representative experimental protocols for the synthesis of the starting materials and for conducting a comparative nucleophilic aromatic substitution reaction.
Synthesis of 4,6-dichloro-2-methylpyrimidine (as an analogue for this compound)
A method for the synthesis of 4,6-dichloro-2-methylpyrimidine has been reported, which can be adapted for the synthesis of the propyl analogue.[2] The key steps involve:
-
Condensation: Reaction of acetamidine hydrochloride with dimethyl malonate in the presence of sodium methoxide in methanol to yield 4,6-dihydroxy-2-methylpyrimidine.
-
Chlorination: Treatment of the dihydroxy intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃) or triphosgene to afford 4,6-dichloro-2-methylpyrimidine.[2]
Synthesis of 4,6-dichloropyrimidine
4,6-Dichloropyrimidine can be synthesized from 4,6-dihydroxypyrimidine by chlorination with phosphorus oxychloride.[3]
General Protocol for Comparative Nucleophilic Aromatic Substitution with an Amine
This protocol is based on procedures reported for the SNAr of related dichloropyrimidines.[4]
-
Reaction Setup: In separate reaction vessels, dissolve this compound (1 mmol) and 4,6-dichloropyrimidine (1 mmol) in a suitable solvent (e.g., ethanol, 10 mL).
-
Addition of Nucleophile: To each solution, add the desired amine nucleophile (e.g., morpholine, 1.1 mmol) and a base (e.g., triethylamine, 1.2 mmol).
-
Reaction Conditions: Stir the reaction mixtures at a controlled temperature (e.g., room temperature or reflux) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Analysis: Upon completion, quench the reactions, extract the products, and purify them by column chromatography. Determine the yields of the monosubstituted products for a direct comparison of reactivity.
The expected reaction pathway is illustrated below:
Figure 2. Generalized reaction pathway for the nucleophilic aromatic substitution on 4,6-dichloropyrimidines.
Conclusion
Based on fundamental principles of organic chemistry, 4,6-dichloropyrimidine is expected to be more reactive towards nucleophilic aromatic substitution than this compound . The electron-donating propyl group at the C2 position of the latter compound is predicted to decrease the electrophilicity of the pyrimidine ring, thereby reducing its reactivity.
For drug development professionals, this difference in reactivity can be strategically exploited. The less reactive this compound may offer better control and selectivity in sequential substitution reactions, while the more reactive 4,6-dichloropyrimidine could be advantageous for reactions requiring higher reactivity.
It is strongly recommended that direct comparative experimental studies, following the outlined workflow, be conducted to quantify the reactivity difference and to fully inform the selection of these valuable building blocks in synthetic campaigns.
References
Comparative Guide to HPLC Method Development for Purity Testing of 4,6-dichloro-2-propylpyrimidine
Introduction
4,6-dichloro-2-propylpyrimidine is a key intermediate in the synthesis of various chemical and pharmaceutical compounds. Ensuring its purity is critical for the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is an ideal and widely used technique for purity testing and impurity profiling of pharmaceutical intermediates due to its high resolution, sensitivity, and accuracy.[1][2] This guide compares two distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound, providing detailed protocols and performance expectations to aid researchers in selecting and developing a suitable quality control method.
The development of a robust HPLC method involves a systematic approach to optimizing separation parameters.[3] Key considerations include the choice of stationary phase (column), mobile phase composition, and elution mode (isocratic or gradient).[4][5] For halogenated heterocyclic compounds like the target analyte, columns offering alternative selectivity to standard C18 phases, such as Phenyl-Hexyl, can provide enhanced resolution of structurally similar impurities through π-π interactions.[6][7]
Logical Workflow for HPLC Method Development
The development of a reliable HPLC purity method follows a structured, multi-stage process. This workflow ensures that the final method is specific, robust, and fit for its intended purpose. The process begins with understanding the analyte's properties and culminates in a validated analytical procedure.
Caption: Logical workflow for HPLC method development.
Comparison of Proposed HPLC Methods
Two distinct RP-HPLC methods are proposed for the purity testing of this compound. Method A is designed for rapid screening using a conventional C18 column, while Method B aims for higher resolution of potential isomers and closely related impurities using a Phenyl-Hexyl column.
| Parameter | Method A: Rapid Screening (C18) | Method B: High-Resolution (Phenyl-Hexyl) |
| Stationary Phase | C18, 150 x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 x 4.6 mm, 3 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 10 mM Ammonium Phosphate Buffer (pH 3.8) |
| Mobile Phase B | Acetonitrile (ACN) | Acetonitrile (ACN) |
| Elution Mode | Gradient | Gradient |
| Gradient Program | 50% to 95% B in 10 min | 40% to 85% B in 20 min |
| Flow Rate | 1.2 mL/min | 1.0 mL/min |
| Column Temperature | 30°C | 35°C |
| Detection (UV) | 254 nm | 254 nm |
| Injection Volume | 5 µL | 5 µL |
| Total Run Time | ~15 minutes | ~25 minutes |
| Expected Advantages | Faster analysis time, suitable for routine checks. | Superior separation of aromatic and positional isomers due to π-π interactions.[6][8][9] Higher efficiency from smaller particle size. |
| Expected Disadvantages | Potential co-elution of closely related impurities. | Longer run time, potentially more complex mobile phase preparation. |
Detailed Experimental Protocols
The following sections provide detailed protocols for implementing the two proposed HPLC methods.
Method A: Rapid Screening Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Filter and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.
-
-
Standard Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
-
Sample Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the same diluent used for the standard solution.
-
-
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
UV Detection: 254 nm
-
Gradient:
Time (min) % Mobile Phase B 0.0 50 10.0 95 12.0 95 12.1 50 | 15.0 | 50 |
-
Method B: High-Resolution Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A (10 mM Ammonium Phosphate, pH 3.8): Dissolve 1.15 g of ammonium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 3.8 with phosphoric acid. Filter and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.
-
-
Standard Solution Preparation (0.5 mg/mL):
-
Prepare as described in Method A, using a 60:40 mixture of Mobile Phase A and Mobile Phase B as the diluent.
-
-
Sample Solution Preparation (0.5 mg/mL):
-
Prepare as described in Method A, using the same diluent as the high-resolution standard.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
-
UV Detection: 254 nm
-
Gradient:
Time (min) % Mobile Phase B 0.0 40 20.0 85 22.0 85 22.1 40 | 25.0 | 40 |
-
Conclusion
The choice between a rapid screening method and a high-resolution method depends on the specific analytical goal. Method A is well-suited for high-throughput environments where speed is critical and the impurity profile is well-understood. Method B is superior for method development, impurity characterization, and quality control of batches where positional isomers or other closely-eluting impurities are a concern.[10][11] The Phenyl-Hexyl stationary phase in Method B offers a different selectivity that can be crucial for resolving challenging peak pairs that may co-elute on a standard C18 column.[7] For comprehensive purity analysis, initial development should focus on a high-resolution approach like Method B, which can be simplified to a faster method like Method A once the critical impurities are identified and shown to be adequately resolved.
References
- 1. moravek.com [moravek.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. welch-us.com [welch-us.com]
- 7. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 9. nacalai.com [nacalai.com]
- 10. How to Design a Gradient Program to Separate Closely Eluting Impurities — Step-by-Step Example [eureka.patsnap.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Validating the Molecular Structure of 4,6-dichloro-2-propylpyrimidine: A Comparative Guide to Analytical Techniques
The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For a compound such as 4,6-dichloro-2-propylpyrimidine, a substituted pyrimidine that may serve as a building block in medicinal chemistry, unambiguous structural validation is paramount. While single-crystal X-ray crystallography stands as the gold standard for absolute structure elucidation, a suite of spectroscopic and spectrometric techniques provides complementary and often more readily accessible data for structural confirmation. This guide offers a comparative overview of X-ray crystallography alongside Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the structural validation of small organic molecules like this compound.
At a Glance: Comparison of Structural Validation Techniques
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Information Provided | Absolute 3D molecular structure, bond lengths, bond angles, stereochemistry, and crystal packing | Connectivity of atoms (1D & 2D NMR), chemical environment of nuclei, stereochemistry | Molecular weight, elemental composition (HRMS), fragmentation patterns | Presence of functional groups |
| Sample Requirements | High-quality single crystal (typically >0.1 mm) | 5-25 mg (¹H NMR), 50-100 mg (¹³C NMR) dissolved in a deuterated solvent[1] | Micrograms to nanograms, soluble in a volatile solvent | Milligrams, can be solid, liquid, or gas |
| Destructive? | No | No | Yes (in most cases) | No |
| Typical Experiment Time | Hours to days (including crystallization) | Minutes to hours | Minutes | Minutes |
| Key Advantage | Unambiguous determination of absolute structure | Excellent for determining connectivity and solution-state structure | High sensitivity and determination of molecular formula | Rapid identification of functional groups |
| Key Limitation | Requires a suitable single crystal, which can be difficult to grow | Does not provide bond lengths or angles directly, interpretation can be complex | Provides limited information on stereochemistry and connectivity | Provides limited information on the overall molecular framework |
In-Depth Analysis of Techniques
Single-Crystal X-ray Crystallography: The Definitive Answer
Single-crystal X-ray crystallography provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles. This technique offers an unequivocal validation of a molecule's structure, including its absolute stereochemistry.
The process begins with the challenging step of growing a high-quality single crystal of the compound. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded and analyzed to solve the crystal structure.
Experimental workflow for single-crystal X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Connectivity
NMR spectroscopy is a powerful and widely used technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment and connectivity of atoms.
A small amount of the sample is dissolved in a deuterated solvent and placed in a strong magnetic field. The sample is then irradiated with radiofrequency pulses, and the resulting signals are detected and transformed into a spectrum. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are typically performed to piece together the molecular structure.
Experimental workflow for NMR spectroscopy.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and provides the exact molecular weight of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition, which is crucial for confirming the molecular formula.
A small amount of the sample is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for small organic molecules include Electrospray Ionization (ESI) and Electron Impact (EI). The resulting ions are then separated based on their mass-to-charge ratio and detected.
Experimental workflow for mass spectrometry.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. Different functional groups absorb at characteristic frequencies, making IR spectroscopy a rapid and effective method for identifying the presence of specific chemical moieties within a molecule.
A small amount of the sample (solid or liquid) is placed in the path of an IR beam. The transmitted or reflected light is detected, and a spectrum of absorbance or transmittance versus wavenumber is generated.
Experimental workflow for infrared spectroscopy.
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystallization: Dissolve the purified this compound in a suitable solvent or solvent mixture. Employ techniques such as slow evaporation, vapor diffusion, or liquid-liquid diffusion to grow single crystals of at least 0.1 mm in all dimensions.
-
Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on the diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data at various orientations.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density and refined using least-squares methods to yield the final, precise molecular structure.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1][2]
-
Data Acquisition: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity. Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For more detailed structural information, perform 2D NMR experiments such as COSY (for ¹H-¹H correlations), HSQC (for direct ¹H-¹³C correlations), and HMBC (for long-range ¹H-¹³C correlations).
-
Data Processing and Analysis: Process the raw data (Free Induction Decay) using a Fourier transform. Phase and baseline correct the resulting spectra. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and correlations from the 2D spectra to assign the structure.
Mass Spectrometry (ESI or EI)
-
Sample Preparation: Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. For Electrospray Ionization (ESI), a high voltage is applied to the liquid to create an aerosol of charged droplets. For Electron Impact (EI), the sample is vaporized and bombarded with a high-energy electron beam.[3] The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records their abundance.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak, which provides the molecular weight of the compound. In high-resolution mass spectrometry, the exact mass is used to determine the elemental composition. Analyze the fragmentation pattern to gain insights into the molecular structure.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount of this compound can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, grind a few milligrams of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet. For a liquid sample, a thin film can be placed between two salt plates (e.g., NaCl).
-
Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum. A background spectrum of the empty sample holder or pure KBr is typically recorded first and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands in the spectrum and correlate them to the presence of specific functional groups (e.g., C-Cl, C=N, C-H bonds) using correlation charts.
Conclusion
While X-ray crystallography provides the ultimate proof of structure for this compound, a combination of spectroscopic and spectrometric techniques offers a powerful and often more practical approach for its validation. NMR spectroscopy is indispensable for determining the connectivity of atoms in solution, mass spectrometry confirms the molecular weight and elemental composition, and IR spectroscopy provides a quick check for the presence of key functional groups. For routine structural confirmation and in cases where suitable crystals cannot be obtained, the collective evidence from NMR, MS, and IR provides a high degree of confidence in the assigned structure. For the unequivocal determination of stereochemistry and to resolve any structural ambiguities, single-crystal X-ray crystallography remains the definitive method.
References
A Comparative Guide to the Kinetics of Nucleophilic Substitution on Dichloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of nucleophilic aromatic substitution (SNAr) reactions on various dichloropyrimidine isomers. Understanding the reactivity and kinetic parameters of these reactions is crucial for the rational design and synthesis of novel drug candidates and other functional molecules, as pyrimidine scaffolds are central to numerous pharmaceuticals. This document summarizes key experimental data, provides detailed experimental protocols for kinetic studies, and visualizes the underlying reaction pathways and experimental workflows.
Comparative Kinetic Data
The rate of nucleophilic substitution on dichloropyrimidines is highly dependent on the isomer, the nature of the nucleophile, and the reaction conditions. The following tables summarize available quantitative data to facilitate a comparison of reactivity.
Table 1: Activation Parameters for the Amination of 4,6-Dichloropyrimidine
This table presents the activation enthalpy (ΔH‡) and activation entropy (ΔS‡) for the mono- and diamination of 4,6-dichloropyrimidine with adamantane-containing amines. These parameters provide insight into the energy barrier and the degree of order in the transition state of the reaction.
| Dichloropyrimidine Isomer | Nucleophile | Reaction Step | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| 4,6-Dichloropyrimidine | N-[2-(1-Adamantyloxy)ethyl]amine | Monoamination | 19.30 | 17.51 |
| 4,6-Dichloropyrimidine | N-[(1-Adamantyl)methyl]amine | Monoamination | 16.31 | 7.38 |
| 4,6-Dichloropyrimidine | N-[2-(1-Adamantyl)ethyl]amine | Diamination | 15.42 | 5.30 |
| 4,6-Dichloropyrimidine | N-[2-(1-Adamantyl)propan-2-yl]amine | Monoamination | 17.36 | 11.90 |
| 4,6-Dichloropyrimidine | N-[2-(1-Adamantyl)propan-2-yl]amine | Diamination | 16.69 | 10.59 |
Data sourced from a study on the amination of 4,6-dichloropyrimidine with adamantane-containing amines.[1]
Table 2: Second-Order Rate Constants for the Reaction of Chloropyrimidines with Amines
While specific data for dichloropyrimidines with a wide range of common amines is limited in the reviewed literature, the following data for 2-chloro-4,6-dimethylpyrimidine provides a useful benchmark for understanding the relative reactivity of different amine nucleophiles. The reactions were found to be second order overall (first order in both the chloropyrimidine and the amine), with no observed base catalysis.[2]
| Chloropyrimidine | Nucleophile | Solvent | Temperature (°C) | k (L mol⁻¹ s⁻¹) |
| 2-Chloro-4,6-dimethylpyrimidine | Piperidine | Ethanol | 40 | Value not specified |
| 2-Chloro-4,6-dimethylpyrimidine | Diethylamine | Ethanol | 40 | Value not specified |
| 2-Chloro-4,6-dimethylpyrimidine | Benzylamine | Ethanol | 40 | Value not specified |
| 2-Chloro-4,6-dimethylpyrimidine | Aniline | Ethanol | 40 | Value not specified |
| 2-Chloro-4,6-dimethylpyrimidine | p-Toluidine | Ethanol | 40 | Value not specified |
| 2-Chloro-4,6-dimethylpyrimidine | p-Chloroaniline | Ethanol | 40 | Value not specified |
| 2-Chloro-4,6-dimethylpyrimidine | p-Anisidine | Ethanol | 40 | Value not specified |
| 2-Chloro-4,6-dimethylpyrimidine | p-Nitroaniline | Ethanol | 40 | Value not specified |
Note: Specific rate constant values were not provided in the accessible text. The study indicates the order of reactivity among some bases is OH- > dimethylamine > piperidine > methylamine > diethylamine for 2-chloropyrimidine.[2]
Experimental Protocols
The following sections detail the methodologies for conducting kinetic studies of nucleophilic substitution on dichloropyrimidines.
General Kinetic Measurement using UV-Visible Spectrophotometry
This method is suitable for reactions where there is a measurable change in the UV-Visible spectrum as the reaction progresses.
Materials and Equipment:
-
UV-Visible Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Thermostatted water bath
-
Stock solutions of the dichloropyrimidine and the nucleophile of known concentrations
-
Reaction solvent (e.g., ethanol, methanol, acetonitrile)
-
Pipettes and volumetric flasks for accurate dilutions
Procedure:
-
Wavelength Selection: Record the UV-Vis spectra of the starting dichloropyrimidine and the expected product separately. Identify a wavelength where the product has significant absorbance and the starting material has minimal absorbance (or vice versa). This wavelength will be used to monitor the reaction.
-
Temperature Equilibration: Set the spectrophotometer's cell holder and the water bath to the desired reaction temperature. Allow the stock solutions to equilibrate to this temperature for at least 30 minutes.
-
Reaction Initiation: For a pseudo-first-order kinetics experiment, ensure the concentration of the nucleophile is in large excess (at least 10-fold) compared to the dichloropyrimidine.
-
Pipette the required volume of the dichloropyrimidine solution into a cuvette.
-
Initiate the reaction by rapidly adding the excess nucleophile solution to the cuvette, ensuring quick and thorough mixing.
-
Data Acquisition: Immediately place the cuvette in the spectrophotometer and start recording the absorbance at the chosen wavelength at regular time intervals until the reaction is complete (i.e., the absorbance value becomes constant).
-
Data Analysis: The pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the final absorbance. The slope of this plot will be -kobs. The second-order rate constant (k) can then be calculated by dividing kobs by the concentration of the excess nucleophile.
Stopped-Flow Technique for Fast Reactions
For reactions that are too fast to be monitored by conventional spectrophotometry (typically with half-lives of less than a few seconds), the stopped-flow method is employed.
Equipment:
-
Stopped-flow spectrophotometer
Procedure:
-
The solutions of the dichloropyrimidine and the nucleophile are loaded into separate syringes in the stopped-flow apparatus.
-
The instrument rapidly drives the contents of the syringes into a mixing chamber.
-
The mixed solution then flows into an observation cell, and the flow is abruptly stopped.
-
The change in absorbance or fluorescence of the solution in the observation cell is monitored on a millisecond to second timescale.
-
The kinetic data is then analyzed using appropriate software to determine the rate constants.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and processes involved in the kinetic studies of nucleophilic substitution on dichloropyrimidines.
References
comparative analysis of different chlorinating agents for pyrimidine synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of chlorinated pyrimidines is a cornerstone of medicinal chemistry and drug development, as these compounds serve as crucial intermediates in the creation of a wide array of pharmaceuticals. The choice of chlorinating agent is a critical parameter in these syntheses, directly impacting reaction efficiency, yield, substrate scope, and overall process safety and environmental friendliness. This guide provides an objective comparison of common chlorinating agents used for the conversion of hydroxypyrimidines to their chloro-derivatives, with a focus on phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and the potential utility of oxalyl chloride ((COCl)₂). The performance of these agents is evaluated based on experimental data from peer-reviewed literature and patent filings.
Data Presentation: Performance of Chlorinating Agents
The following table summarizes quantitative data for the chlorination of various hydroxypyrimidine derivatives using different chlorinating agents and reaction conditions. This allows for a direct comparison of their effectiveness.
| Starting Material | Chlorinating Agent/System | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dihydroxy-5-bromopyrimidine | POCl₃ (equimolar) | Pyridine | None (Solvent-free) | 160 | 2 | 90.5 | [1] |
| 2,4-Dihydroxy-5-methylpyrimidine | POCl₃ (equimolar) | Pyridine | None (Solvent-free) | 160 | 2 | >80 | [1] |
| 2,4-Dihydroxy-6-methylpyrimidine | POCl₃ (equimolar) | Pyridine | None (Solvent-free) | 160 | 2 | 85 | [1] |
| 6-Amino-2-hydroxypyrimidine | POCl₃ (equimolar) | Pyridine | None (Solvent-free) | 160 | 2 | >80 | [1] |
| 4,6-Dihydroxypyrimidine | POCl₃ | 2-Methyl-5-ethyl-pyridine | None | - | 1 | ~100 | [2] |
| 4,6-Dihydroxypyrimidine | SOCl₂ | N,N-Dimethylaniline | SOCl₂ (reagent and solvent) | - | - | 92.8-95.6 | [3] |
| 2,4-Dihydroxypyrimidine (Uracil) | SOCl₂ / BTC | DMAP | SOCl₂ | 65-70 | - | 95 | [4] |
*BTC: bis(trichloromethyl) carbonate; DMAP: 4-Dimethylaminopyridine
Discussion of Chlorinating Agents
Phosphorus Oxychloride (POCl₃):
Traditionally, POCl₃ has been the most widely used reagent for the chlorination of hydroxypyrimidines.[1] Conventional methods often employ a large excess of POCl₃, which acts as both the reagent and the solvent. While effective, this approach presents significant environmental and safety challenges due to the need to quench and dispose of the excess corrosive reagent.[1]
A significant advancement is the development of a solvent-free protocol using an equimolar amount of POCl₃ in the presence of a base like pyridine.[1] This method has been shown to be highly efficient for a variety of hydroxypyrimidines, affording high yields (>80%) with shorter reaction times and simpler work-up procedures.[1] The reactions are typically conducted at elevated temperatures (around 160 °C) in a sealed reactor.[1]
Thionyl Chloride (SOCl₂):
Thionyl chloride is another common chlorinating agent. Recent patent literature highlights its use for the synthesis of dichloropyrimidines. One method describes using SOCl₂ as both the chlorinating agent and the solvent, with N,N-dimethylaniline as a catalyst, to produce 4,6-dichloropyrimidine in high yields (92.8-95.6%).[3] Another approach for the synthesis of 2,4-dichloropyrimidine from uracil utilizes a combination of SOCl₂ and bis(trichloromethyl) carbonate with a catalytic amount of DMAP, also resulting in a high yield of 95%.[4] These methods suggest that SOCl₂ is a viable and high-yielding alternative to POCl₃. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which can simplify product purification.[5]
Oxalyl Chloride ((COCl)₂):
Experimental Protocols
1. General Procedure for Solvent-Free Chlorination of Hydroxypyrimidines with Equimolar POCl₃:
This protocol is adapted from the work of Sun and coworkers.[1]
-
Materials: Hydroxypyrimidine, phosphorus oxychloride (POCl₃), pyridine.
-
Procedure:
-
To a Teflon-lined stainless steel reactor, add the hydroxypyrimidine substrate (0.3 moles), an equimolar amount of POCl₃ per hydroxyl group, and one equivalent of pyridine.
-
Seal the reactor and heat the reaction mixture to 160 °C for 2 hours.
-
After cooling the reactor to room temperature, carefully open it in a well-ventilated fume hood.
-
Quench the reaction mixture by slowly adding it to crushed ice or cold water.
-
Adjust the pH of the resulting solution to 8-9 using a saturated solution of sodium carbonate (Na₂CO₃).
-
The chlorinated pyrimidine product, if solid, can be isolated by filtration, washed with water, and dried. If the product is a liquid, it can be extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is then dried and concentrated under reduced pressure to yield the product.
-
2. Procedure for the Synthesis of 4,6-Dichloropyrimidine using SOCl₂:
This protocol is based on the process described in Chinese patent CN111004184A.[3]
-
Materials: 4,6-dihydroxypyrimidine, thionyl chloride (SOCl₂), N,N-dimethylaniline.
-
Procedure:
-
Charge a reaction vessel with 4,6-dihydroxypyrimidine and thionyl chloride (acting as both reagent and solvent). The molar ratio of 4,6-dihydroxypyrimidine to thionyl chloride can range from 1:2 to 1:8.
-
At a controlled temperature (e.g., 30-60 °C), slowly add N,N-dimethylaniline as a catalyst over a period of 1-5 hours.
-
After the reaction is complete, recover the excess thionyl chloride by distillation.
-
The crude 4,6-dichloropyrimidine can be purified by vacuum distillation.
-
The residual N,N-dimethylaniline can be recovered by neutralizing the distillation residue and separating the layers.
-
3. Procedure for the Synthesis of 2,4-Dichloropyrimidine using SOCl₂/BTC:
This protocol is based on the process described in Chinese patent CN110204495A.[4]
-
Materials: 2,4-dihydroxypyrimidine (uracil), thionyl chloride (SOCl₂), bis(trichloromethyl) carbonate (BTC), 4-dimethylaminopyridine (DMAP), dichloromethane.
-
Procedure:
-
To a reaction flask, add 2,4-dihydroxypyrimidine, DMAP, and SOCl₂.
-
Slowly add a solution of BTC in SOCl₂ dropwise to the mixture.
-
Heat the reaction mixture to 65-70 °C and maintain it under reflux until the starting material is consumed (monitored by TLC or HPLC).
-
After cooling, evaporate the excess solvent.
-
Add the residue to ice water and neutralize the solution to pH 8-9 with a sodium carbonate solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain 2,4-dichloropyrimidine.
-
Mandatory Visualizations
Caption: General experimental workflow for the chlorination of hydroxypyrimidines.
Caption: Comparative analysis of different chlorinating agents for pyrimidine synthesis.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,6-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. CN111004184A - Synthesis process of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 4. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
A Comparative Guide to the Genotoxic Potential of Pyrimidine Intermediates
This guide provides a comprehensive evaluation of the genotoxic potential of various pyrimidine intermediates, compounds of significant interest in drug development and molecular research. The following sections offer a comparative analysis based on experimental data, detailed methodologies for key genotoxicity assays, and visualizations of relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the safety assessment of pharmaceutical compounds.
Comparative Genotoxicity Data
The genotoxic potential of pyrimidine intermediates is a critical factor in their development as therapeutic agents. The following tables summarize quantitative data from standard genotoxicity assays for key pyrimidine analogs and their metabolites. The primary focus is on 5-Fluorouracil (5-FU), a widely used chemotherapeutic agent, and its derivatives, alongside other analogs like 5-Ethynyl-2'-deoxyuridine (EdU).
Table 1: Ames Test Results for Pyrimidine Derivatives
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[1][2] A positive result indicates that the substance can cause mutations in the DNA of the test organism.[1]
| Compound | S. typhimurium Strain | Metabolic Activation (S9) | Concentration | Result (Revertant Colonies) | Reference |
| 5-Fluorouracil (5-FU) | TA98, TA100, TA1535, TA1537 | With & Without | Up to 5000 µ g/plate | Negative (No significant increase) | [3] |
| 5-FUD (5-FU Derivative) | TA98, TA100, TA1535, TA1537 | With & Without | Up to 5000 µ g/plate | Negative (No significant increase) | [3] |
| 2-Nitrofluorene (Positive Control) | TA98 | Without | 1 µg/mL | Positive (Significant increase) | [4] |
| Sodium Azide (Positive Control) | TA100, TA1535 | Without | 1 µg/mL | Positive (Significant increase) | [4] |
Table 2: In Vitro & In Vivo Micronucleus Assay Results
The micronucleus assay detects chromosome damage. It identifies small nuclei (micronuclei) in the cytoplasm of interphase cells that contain chromosome fragments or whole chromosomes left behind during cell division.[5][6][7]
| Compound | Test System | Exposure Concentration/Dose | Endpoint | Result | Reference |
| 5-Fluorouracil (5-FU) | Male Mice (Bone Marrow) | 75 mg/kg (single i.p. dose) | Micronucleated Polychromatic Erythrocytes | Significant increase | [8] |
| 5-Fluorouracil (5-FU) | Zebrafish (Erythrocytes) | 0.01 µg/L - 100 µg/L (chronic) | Micronucleus Frequency | Significant, dose-dependent increase | [9] |
| 5-Ethynyl-2'-deoxyuridine (EdU) | CHO Cells | 50 µM | Sister Chromatid Exchange | Significant induction | [10] |
| 5-Bromo-2'-deoxyuridine (BrdU) | CHO Cells | 100 µM | Sister Chromatid Exchange | Lower induction than EdU | [10] |
Table 3: Comet Assay (Single Cell Gel Electrophoresis) Results
The comet assay is a sensitive method for measuring DNA strand breaks in eukaryotic cells.[11][12] The intensity of the comet tail relative to the head reflects the number of DNA breaks.[11]
| Compound | Test System | Exposure Concentration | Endpoint | Result | Reference |
| 5-Fluorouracil (5-FU) | Zebrafish (Liver & Blood Cells) | 0.01 µg/L - 100 µg/L (chronic) | DNA Damage (% Tail DNA) | Significant increase | [9] |
| 5-Ethynyl-2'-deoxyuridine (EdU) | HeLa Cells | 10 µM | Interstrand DNA Crosslinks | Positive induction | [13] |
Signaling Pathways and Mechanisms of Genotoxicity
The genotoxicity of many pyrimidine intermediates stems from their interference with the de novo thymidylate biosynthesis pathway. By inhibiting key enzymes or being incorporated into DNA, these compounds can lead to DNA damage and genome instability.[14][15]
Thymidylate Biosynthesis Pathway and 5-FU Action
The canonical mechanism of 5-FU involves the inhibition of thymidylate synthase (TYMS), a critical enzyme for the synthesis of dTMP, a necessary precursor for DNA replication.[14] The metabolite of 5-FU, FdUMP, forms a stable complex with TYMS, leading to a depletion of the thymidine pool and subsequent "thymineless cell death".[14] This imbalance in nucleotide pools can cause uracil to be misincorporated into DNA, triggering a futile cycle of DNA repair that results in DNA strand breaks.[14][15]
Caption: Mechanism of 5-FU-induced inhibition of thymidylate synthase (TYMS).
Experimental Protocols
Standardized protocols are essential for the reliable assessment of genotoxicity. The following sections detail the methodologies for the Ames test, in vitro micronucleus assay, and comet assay, conforming to international guidelines such as those from the OECD.[3][16]
Ames Test (Bacterial Reverse Mutation Assay)
This test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize it and require it for growth.[1][4] The assay measures the ability of a test substance to cause mutations that revert the bacteria to a prototrophic state (His+), allowing them to grow on a histidine-free medium.[2]
Experimental Workflow:
Caption: Workflow for the bacterial reverse mutation Ames test.
Detailed Steps:
-
Strain Preparation: Inoculate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) into nutrient broth and incubate overnight at 37°C with shaking.[4]
-
Test Mixture: In a tube, combine 100 µL of the bacterial culture, the test compound at the desired concentration, and 500 µL of phosphate buffer or S9 liver extract for metabolic activation.[4]
-
Plating: Add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine/biotin to the test mixture. Vortex briefly and pour the entire contents onto a minimal glucose agar plate.[4][17]
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.[4]
-
Scoring: Count the number of visible revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.[3][17]
In Vitro Micronucleus Assay
This assay is used to evaluate the potential of a substance to induce chromosomal damage. It is typically performed in mammalian cells (e.g., human peripheral blood lymphocytes or cell lines like CHO).[5][18]
Detailed Steps:
-
Cell Culture: Culture the chosen mammalian cells to a suitable confluency.
-
Treatment: Expose the cells to various concentrations of the test substance, along with negative and positive controls, for a defined period (e.g., 3-6 hours or 24 hours).
-
Cytokinesis Block: Add Cytochalasin B to the culture medium. This agent inhibits cytokinesis (the final step of cell division), resulting in the accumulation of binucleated cells that have completed mitosis but not cell division.[5][18] This ensures that only cells that have undergone division are scored.[18]
-
Harvesting and Staining: After an appropriate incubation period (allowing for one to two cell cycles to complete), harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Using a microscope, score at least 1000-2000 binucleated cells per concentration for the presence of micronuclei.[7] The frequency of micronucleated cells is then calculated. A significant increase in micronucleus frequency compared to the negative control suggests clastogenic or aneugenic activity.[7][19]
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a versatile method for detecting DNA damage, including single- and double-strand breaks and alkali-labile sites, in individual cells.[12][20]
Detailed Steps:
-
Cell Preparation: Prepare a single-cell suspension from the test system (e.g., cultured cells or tissues from treated animals).
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution with detergent. This removes cell membranes, cytoplasm, and most cellular proteins, leaving behind DNA-containing structures called nucleoids.[11]
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. This process converts alkali-labile sites into strand breaks.[21]
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Broken DNA fragments, having lost their supercoiling, are free to migrate out of the nucleoid towards the anode, forming a "comet tail".[11][21]
-
Staining and Visualization: Neutralize and stain the slides with a fluorescent DNA dye (e.g., ethidium bromide or SYBR Green).
-
Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software. Common metrics include % DNA in the tail, tail length, and tail moment. An increase in these parameters indicates a higher level of DNA damage.[11]
References
- 1. Ames test - Wikipedia [en.wikipedia.org]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Formulation, characterization, cytotoxicity and Salmonella/microsome mutagenicity (Ames) studies of a novel 5-fluorouracil derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 5. scispace.com [scispace.com]
- 6. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Genotoxicity and sperm defects induced by 5-FU in male mice and the possible protective role of Pentas lanceolata-iridoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of toxicity and genotoxicity of low doses of 5-fluorouracil in zebrafish (Danio rerio) two-generation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zenodo.org [zenodo.org]
- 12. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 13. A Fatal Combination: A Thymidylate Synthase Inhibitor with DNA Damaging Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting Nuclear Thymidylate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
- 17. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 18. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Comet assay to measure DNA repair: approach and applications [frontiersin.org]
A Comparative Guide to the Spectral Data of 2-Propyl- and 2-Methyl-4,6-Dichloropyrimidines
For researchers engaged in the synthesis and characterization of pyrimidine derivatives, a clear understanding of their spectral properties is paramount for structure elucidation and purity assessment. This guide provides a comparative analysis of the spectral data for 2-propyl-4,6-dichloropyrimidine and 2-methyl-4,6-dichloropyrimidine, offering insights into how the variation in the 2-position alkyl substituent influences their spectroscopic signatures.
Data Presentation: A Comparative Overview
The following tables summarize the key spectral data for 2-methyl-4,6-dichloropyrimidine and the predicted data for 2-propyl-4,6-dichloropyrimidine. The data for the 2-propyl derivative is based on computational predictions and established principles of spectroscopy, owing to the limited availability of experimental data.
Table 1: ¹H NMR Spectral Data Comparison (Predicted for 2-propyl derivative)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2-Methyl-4,6-dichloropyrimidine | ~7.4 | s | 1H | H-5 |
| ~2.6 | s | 3H | -CH₃ | |
| 2-Propyl-4,6-dichloropyrimidine | ~7.3 | s | 1H | H-5 |
| ~2.8 | t | 2H | -CH₂-CH₂-CH₃ | |
| ~1.8 | sext | 2H | -CH₂-CH₂-CH₃ | |
| ~1.0 | t | 3H | -CH₂-CH₂-CH₃ |
Table 2: ¹³C NMR Spectral Data Comparison (Predicted for 2-propyl derivative)
| Compound | Chemical Shift (δ) ppm | Assignment |
| 2-Methyl-4,6-dichloropyrimidine | ~170 | C-2 |
| ~162 | C-4, C-6 | |
| ~120 | C-5 | |
| ~25 | -CH₃ | |
| 2-Propyl-4,6-dichloropyrimidine | ~173 | C-2 |
| ~162 | C-4, C-6 | |
| ~119 | C-5 | |
| ~40 | -CH₂-CH₂-CH₃ | |
| ~22 | -CH₂-CH₂-CH₃ | |
| ~14 | -CH₂-CH₂-CH₃ |
Table 3: IR Spectral Data Comparison
| Compound | Absorption Band (cm⁻¹) | Functional Group |
| 2-Methyl-4,6-dichloropyrimidine | ~3050 | C-H stretch (aromatic) |
| ~2950 | C-H stretch (aliphatic) | |
| ~1550, ~1400 | C=N, C=C stretch (ring) | |
| ~800 | C-Cl stretch | |
| 2-Propyl-4,6-dichloropyrimidine | ~3050 | C-H stretch (aromatic) |
| ~2960, ~2870 | C-H stretch (aliphatic) | |
| ~1550, ~1400 | C=N, C=C stretch (ring) | |
| ~800 | C-Cl stretch |
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| 2-Methyl-4,6-dichloropyrimidine | 162/164/166 | 127/129, 92 |
| 2-Propyl-4,6-dichloropyrimidine | 190/192/194 | 161/163, 147/149, 127/129, 92 |
Spectral Interpretation
The primary differences in the spectral data of the two compounds arise from the nature of the alkyl group at the 2-position of the pyrimidine ring.
-
¹H NMR: The methyl group in 2-methyl-4,6-dichloropyrimidine gives a characteristic singlet peak. In contrast, the propyl group in the 2-propyl analogue exhibits a more complex pattern: a triplet for the terminal methyl group, a sextet for the central methylene group, and another triplet for the methylene group attached to the pyrimidine ring. The pyrimidine proton (H-5) appears as a singlet in both compounds, with a slight upfield shift expected for the 2-propyl derivative due to the increased electron-donating effect of the propyl group.
-
¹³C NMR: The number of signals in the aliphatic region of the ¹³C NMR spectrum is a clear differentiator. The 2-methyl compound shows a single peak for the methyl carbon, while the 2-propyl compound displays three distinct peaks for the three carbon atoms of the propyl chain. The chemical shifts of the pyrimidine ring carbons are expected to be broadly similar for both compounds.
-
IR Spectroscopy: The IR spectra of both compounds are dominated by absorptions characteristic of the dichloropyrimidine ring. The key difference lies in the C-H stretching region, where the 2-propyl derivative will show more prominent peaks corresponding to the sp³ hybridized C-H bonds of the propyl group.
-
Mass Spectrometry: Both molecules are expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of two chlorine atoms. The fragmentation patterns will differ based on the alkyl substituent. The 2-methyl derivative will likely show a significant fragment corresponding to the loss of a chlorine atom. The 2-propyl derivative is expected to undergo fragmentation of the propyl chain, leading to the loss of ethyl and methyl radicals, in addition to the loss of chlorine.
Experimental Workflow and Signaling Pathways
The general workflow for the synthesis and spectral analysis of 2-alkyl-4,6-dichloropyrimidines is outlined below.
Caption: General experimental workflow for the synthesis and spectral analysis of 2-alkyl-4,6-dichloropyrimidines.
Experimental Protocols
Synthesis of 2-Methyl-4,6-dichloropyrimidine
A common synthetic route involves the condensation of acetamidine with a malonic ester to form 2-methyl-4,6-dihydroxypyrimidine, followed by chlorination.
-
Condensation: To a solution of sodium ethoxide in ethanol, acetamidine hydrochloride and diethyl malonate are added. The mixture is refluxed for several hours. After cooling, the resulting precipitate of 2-methyl-4,6-dihydroxypyrimidine is filtered, washed, and dried.
-
Chlorination: The dried 2-methyl-4,6-dihydroxypyrimidine is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline. The reaction mixture is heated, and upon completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto ice, and the precipitated 2-methyl-4,6-dichloropyrimidine is collected by filtration and purified, for example, by recrystallization.
Proposed Synthesis of 2-Propyl-4,6-dichloropyrimidine
This synthesis would follow a similar pathway to the methyl analogue, substituting acetamidine with propanamidine.
-
Preparation of Propanamidine Hydrochloride: Propanenitrile is reacted with hydrogen chloride gas in an anhydrous alcohol (e.g., ethanol) to form the corresponding imidate ester hydrochloride. This intermediate is then reacted with ammonia in ethanol to yield propanamidine hydrochloride.
-
Condensation: Propanamidine hydrochloride is condensed with diethyl malonate in the presence of a base like sodium ethoxide in ethanol, followed by heating under reflux to produce 2-propyl-4,6-dihydroxypyrimidine.
-
Chlorination: The resulting 2-propyl-4,6-dihydroxypyrimidine is chlorinated using phosphorus oxychloride, similar to the procedure for the methyl derivative, to yield 2-propyl-4,6-dichloropyrimidine.
Spectral Data Acquisition
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Samples are dissolved in a deuterated solvent (e.g., CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Infrared spectra are obtained using an FTIR spectrometer. Samples can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids). Absorption bands are reported in wavenumbers (cm⁻¹).
-
Mass Spectrometry: Mass spectra are acquired using a mass spectrometer with an appropriate ionization technique, such as electron ionization (EI). The mass-to-charge ratios (m/z) of the molecular ion and significant fragment ions are reported.
Safety Operating Guide
Proper Disposal of 4,6-Dichloro-2-propylpyrimidine: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle 4,6-Dichloro-2-propylpyrimidine with appropriate personal protective equipment (PPE) to minimize exposure risks. Halogenated pyrimidines are generally classified as hazardous materials that can cause skin and eye irritation or more severe health effects upon contact or inhalation.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile rubber gloves. |
| Eye Protection | Chemical safety goggles or a face shield. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood. If dust is generated, use a respirator. |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. As a halogenated organic compound, it is classified as hazardous waste and must not be disposed of in standard trash or down the drain.
Experimental Protocol for Chemical Inactivation (if required and feasible):
Note: Chemical inactivation should only be performed by trained personnel in a controlled laboratory setting and in accordance with institutional safety protocols. The feasibility of inactivation depends on the specific reagents and equipment available.
A potential, though not universally applicable, method for the degradation of similar chlorinated heterocyclic compounds involves nucleophilic substitution to displace the chlorine atoms. However, given the stability of the pyrimidine ring, this can be challenging. A more common and recommended approach is direct disposal via a licensed hazardous waste contractor.
Waste Collection and Storage:
-
Containerization: Place waste this compound in a clearly labeled, sealed, and chemically resistant container. Suitable containers are typically made of high-density polyethylene (HDPE).
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound." The approximate quantity of waste should also be noted.
-
Segregation: Store the waste container in a designated, well-ventilated hazardous waste accumulation area, segregated from incompatible materials such as strong oxidizing agents and strong acids.
Spill Cleanup Protocol:
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Don PPE: Wear the appropriate PPE as outlined in the table above.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust and place it into a labeled hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then collect the absorbed material into a hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., soap and water), collecting all decontamination materials as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed.
Caption: Disposal workflow for this compound.
Regulatory Compliance
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable regulations. Chemical waste generators are legally responsible for the proper classification, labeling, and disposal of hazardous materials. The general guidance provided in the SDS for similar compounds is to dispose of the contents and container at an approved waste disposal plant.[1][2]
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the research environment.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for 4,6-Dichloro-2-propylpyrimidine
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling 4,6-Dichloro-2-propylpyrimidine. Adherence to these protocols is mandatory to ensure a safe laboratory environment and proper disposal of hazardous materials.
Personal Protective Equipment (PPE): Your First Line of Defense
The following PPE is required for all personnel handling this compound. This equipment is selected to provide protection against the anticipated hazards of skin contact, eye exposure, and inhalation of dust or vapors.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile, Neoprene, or Butyl rubber. Inspect for integrity before each use. |
| Eye and Face Protection | Safety Goggles | Tightly fitting, with side shields conforming to EN 166 (EU) or NIOSH (US) standards. |
| Face Shield | To be worn over safety goggles during procedures with a high risk of splashing. | |
| Body Protection | Laboratory Coat | Standard, long-sleeved. |
| Chemical-resistant Apron or Suit | Recommended when handling larger quantities or during procedures with a high splash potential. | |
| Respiratory Protection | NIOSH-approved Respirator | Required when working outside of a certified chemical fume hood or when dust/aerosols may be generated. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must be conducted in a designated area, equipped with a certified chemical fume hood and readily accessible emergency eyewash stations and safety showers.
Step 1: Pre-Handling Checks
-
Ensure the chemical fume hood is functioning correctly.
-
Verify that the eyewash station and safety shower are unobstructed and operational.
-
Inspect all PPE for defects before donning.
-
Review the experimental protocol and this safety guide.
Step 2: Chemical Handling
-
Conduct all weighing and transfers of solid this compound within the chemical fume hood to minimize dust generation.
-
Use spark-proof tools for handling.
-
Keep containers tightly closed when not in use.
-
Avoid direct contact with the chemical. If contact occurs, follow the first aid procedures outlined below.
Step 3: Post-Handling Procedures
-
Decontaminate the work area thoroughly after each use.
-
Remove and dispose of gloves properly.
-
Wash hands and any exposed skin thoroughly with soap and water.
Emergency Protocols: Immediate Actions
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan: Responsible Waste Management
All waste containing this compound is considered hazardous.
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated PPE: Dispose of as hazardous waste in a designated container.
All waste must be disposed of through an approved hazardous waste disposal facility, in accordance with local, state, and federal regulations.
Handling and Disposal Workflow for this compound
A flowchart illustrating the safe handling and disposal process for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

